m-Anisaldehyde-d3
Description
Properties
IUPAC Name |
3-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of m-Anisaldehyde: A Technical Overview
Introduction
m-Anisaldehyde (3-methoxybenzaldehyde) is an aromatic organic compound and an isomer of the more commonly known p-anisaldehyde. While its para- and ortho-isomers are well-documented in a variety of natural sources, the natural occurrence of m-anisaldehyde is significantly less reported in scientific literature. This technical guide synthesizes the current, albeit limited, available information on the natural sources of m-anisaldehyde, providing a resource for researchers, scientists, and professionals in drug development. The data presented herein is based on existing metabolomic studies and phytochemical analyses.
Natural Sources of m-Anisaldehyde
Current research has identified m-anisaldehyde in a select number of biological sources, spanning the plant and fungal kingdoms. The confirmed and suggested natural occurrences are detailed below.
Plants
-
Syzygium aromaticum (Clove): m-Anisaldehyde has been reported to be a component of the essential oil derived from clove buds.
-
Brassica napus (Rapeseed): Metabolomic studies have identified m-anisaldehyde as a metabolite within this plant species.[1]
Fungi
-
Microdiplodia sp.: An endophytic fungus, Microdiplodia sp., has been found to produce microdiplanol, a derivative of m-anisaldehyde. This suggests the fungus possesses the biosynthetic machinery for m-anisaldehyde production.
Quantitative Data
Quantitative analysis of m-anisaldehyde in natural sources is not extensively documented. The following table summarizes the available data. It is important to note that the concentration in clove bud oil is from a single database and awaits further validation in peer-reviewed literature.
| Natural Source | Part/Matrix | Compound | Concentration | Method of Analysis |
| Syzygium aromaticum | Clove Bud Oil | m-Anisaldehyde | 3900 mg/kg | Not Specified |
Experimental Protocols
Detailed experimental protocols specifically for the extraction and quantification of m-anisaldehyde from natural sources are scarce. However, a general methodology for the analysis of volatile compounds in plant essential oils, such as that from Syzygium aromaticum, can be adapted.
Generalized Protocol for the Analysis of m-Anisaldehyde in Clove Bud Essential Oil
-
Extraction of Essential Oil:
-
The essential oil from dried clove buds is typically extracted via hydrodistillation or steam distillation using a Clevenger-type apparatus.
-
The collected oil is then dried over anhydrous sodium sulfate.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5 or HP-5MS) is used for the separation and identification of volatile compounds.
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) prior to injection.
-
GC Conditions:
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A representative program might start at 60°C, hold for a few minutes, and then ramp up to 250-300°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Mass Range: A scan range of approximately 35-550 amu is typical.
-
Ion Source and Quadrupole Temperatures: These are maintained at stable temperatures, for instance, 230°C and 150°C, respectively.
-
-
Compound Identification: The identification of m-anisaldehyde is achieved by comparing its mass spectrum and retention index with that of a pure standard and by matching with spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is generated using a certified reference standard of m-anisaldehyde. An internal standard can also be used to improve accuracy.
-
Biosynthetic Pathways
The specific biosynthetic pathway for m-anisaldehyde in the identified natural sources has not been elucidated. However, the biosynthesis of benzaldehyde derivatives in plants and fungi generally originates from the shikimate pathway.
Hypothetical Biosynthetic Pathway of m-Anisaldehyde
In fungi, benzaldehydes are often synthesized via the polyketide pathway. A hypothetical pathway for m-anisaldehyde could involve the following key steps:
-
Polyketide Synthesis: A polyketide synthase (PKS) enzyme would catalyze the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.
-
Cyclization and Aromatization: The polyketide chain would undergo cyclization and aromatization to form a phenolic precursor.
-
Hydroxylation and Methylation: A series of enzymatic modifications, including hydroxylation and methylation (catalyzed by O-methyltransferases), would lead to the formation of the 3-methoxy group.
-
Aldehyde Formation: The aldehyde group could be formed through the reduction of a corresponding carboxylic acid or the oxidation of a benzyl alcohol intermediate.
In plants, the pathway would likely proceed from L-phenylalanine, an output of the shikimate pathway, through a series of enzymatic steps involving deamination, hydroxylation, and methylation to form precursors that are then converted to m-anisaldehyde.
The natural occurrence of m-anisaldehyde is a subject that requires further investigation. While it has been identified in Syzygium aromaticum and Brassica napus, and is suggested to be produced by Microdiplodia sp., there is a significant lack of comprehensive data regarding its concentration in these and other potential natural sources. Furthermore, detailed experimental protocols for its specific isolation and quantification, as well as the elucidation of its biosynthetic pathways, remain key areas for future research. The information presented in this guide serves as a foundational summary of the current knowledge and highlights the opportunities for further scientific exploration in this area.
References
m-Anisaldehyde-d3 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standard for m-Anisaldehyde-d3, a deuterated analog of m-Anisaldehyde. This document is intended for use by professionals in research, quality control, and drug development who utilize stable isotope-labeled compounds as internal standards or for metabolic studies.
Core Specifications
The analytical standard of this compound is characterized by its high isotopic enrichment and chemical purity, ensuring reliable and accurate results in sensitive analytical applications. The key specifications are summarized in the table below.
| Parameter | Specification |
| Chemical Name | 3-(Methoxy-d3)-benzaldehyde |
| Synonyms | This compound |
| CAS Number | 1219795-07-9 |
| Unlabeled CAS Number | 591-31-1 |
| Molecular Formula | C₈H₅D₃O₂ |
| Molecular Weight | 139.17 g/mol |
| Isotopic Enrichment | ≥ 99 atom % D[1] |
| Chemical Purity | ≥ 96%[1] |
| Appearance | Not specified, typically a liquid |
| Storage | Room temperature[1] |
Physicochemical Properties (based on unlabeled m-Anisaldehyde)
While specific data for the deuterated form is limited, the physicochemical properties of the unlabeled m-Anisaldehyde provide a useful reference.
| Property | Value |
| Boiling Point | 143 °C at 50 mmHg |
| Density | 1.117 g/mL at 20 °C |
| Refractive Index | n20/D 1.553 |
Experimental Protocols
The following section outlines a general methodology for the quality control and analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative example and may require optimization based on the specific instrumentation and analytical goals.
Identity and Purity Assessment by GC-MS
This method is suitable for confirming the identity and determining the chemical purity of this compound.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for purity assessment and a mass spectrometer (MS) for identity confirmation.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature (FID): 280 °C.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
b. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as acetone or ethyl acetate.
c. Data Analysis:
-
Purity: Determined by the area percent of the principal peak in the FID chromatogram.
-
Identity: Confirmed by comparing the obtained mass spectrum with a reference spectrum, looking for the molecular ion (M+) at m/z 139 and characteristic fragmentation patterns.
Isotopic Enrichment Analysis by GC-MS
This method is used to determine the percentage of deuterium incorporation in the this compound standard.
a. Instrumentation and Conditions:
-
Utilize the same GC-MS system and conditions as described in the identity and purity assessment.
b. Sample Preparation:
-
Prepare a dilute solution (e.g., 10-50 µg/mL) of the this compound standard in a suitable solvent.
c. Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Determine the relative intensities of the molecular ion peaks for the deuterated (m/z 139) and non-deuterated (m/z 136) species.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Intensity(m/z 139) / (Intensity(m/z 139) + Intensity(m/z 136))] x 100
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of an this compound analytical standard.
References
Technical Guide: m-Anisaldehyde-d3 Material Safety Data
Disclaimer: This document provides a technical guide based on the material safety data available for the non-deuterated analogue, m-Anisaldehyde (3-Methoxybenzaldehyde). The toxicological and physicochemical properties of m-Anisaldehyde-d3 are expected to be very similar to its non-deuterated counterpart. However, this guide should be used for informational purposes, and it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before handling.
Section 1: Chemical and Physical Properties
This section summarizes the key physical and chemical properties of m-Anisaldehyde. These values are critical for researchers and drug development professionals in designing experiments and understanding the compound's behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 143 °C at 50 mmHg | [1][2] |
| Density | 1.117 g/mL at 20 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Refractive Index | 1.5510 to 1.5550 (20°C, 589 nm) | [3] |
| Water Solubility | 2 g/L at 20 °C (literature value) |
Section 2: Toxicological Data
Understanding the toxicological profile of a compound is paramount for ensuring laboratory safety. The following table outlines the available acute toxicity data for m-Anisaldehyde.
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 2400 mg/kg | Mouse | [4] |
| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | [4] |
Section 3: Hazard Identification and Classification
This section details the hazard classifications for m-Anisaldehyde according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[5] |
Section 4: Experimental Protocols - Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper experimental protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection:
-
Wear a lab coat.[4]
-
Wear suitable protective gloves (e.g., butyl rubber).
-
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Handling Procedures:
-
Before use, read the supplier-specific Safety Data Sheet (SDS) for this compound.
-
Don personal protective equipment as outlined above.
-
Dispense the required amount of the compound in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
After handling, wash hands thoroughly with soap and water.[1][5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
Section 5: Diagrams
The following diagrams illustrate key workflows and relationships relevant to the safe handling and potential biological interactions of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: Potential Exposure Routes and Health Effects of m-Anisaldehyde.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of m-Anisaldehyde-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of m-Anisaldehyde-d3. Understanding the fragmentation pathways of isotopically labeled compounds is paramount for their use as internal standards in quantitative bioanalytical studies and for elucidating reaction mechanisms. This document outlines the predicted fragmentation, presents the data in a structured format, and provides a generalized experimental protocol for its analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavages of the aromatic aldehyde and deuterated methoxy group. The quantitative data for the predicted major fragment ions are summarized in Table 1. The deuteration is on the methoxy group (-OCD₃).
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 139 | [M]⁺ | - | High |
| 138 | [M-H]⁺ | H• | Moderate |
| 110 | [M-CHO]⁺ | CHO• | Moderate |
| 108 | [M-CD₃]⁺ | CD₃• | Moderate to High |
| 80 | [C₆H₄O]⁺ | CO | Low |
| 77 | [C₆H₅]⁺ | CHO• + CO | Moderate |
Table 1. Predicted major fragment ions and their relative abundances in the electron ionization mass spectrum of this compound.
Core Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the stability of the aromatic ring and the functional groups attached to it. The presence of the deuterium-labeled methoxy group provides a unique signature in the mass spectrum.
A key fragmentation route for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion.[1][2] Another significant pathway involves the cleavage of the formyl group (CHO•).[1][3] For this compound, the loss of the deuterated methyl radical (CD₃•) from the methoxy group is a prominent fragmentation pathway.[3] Subsequent loss of carbon monoxide (CO) from the resulting ions is also a common feature for aromatic aldehydes and ketones.[3]
The following diagram illustrates the principal fragmentation pathways of this compound.
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocol: A Generalized Approach
The following provides a detailed, generalized methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations (e.g., 1-100 µg/mL) using the same solvent.
2. Gas Chromatography (GC) Conditions:
-
GC System: An Agilent 8890 GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
-
MS System: An Agilent 5977C Mass Spectrometric Detector or a similar single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Full scan.
-
Scan Range: m/z 40-200.
4. Data Analysis:
-
Acquired mass spectra are processed using the instrument's software (e.g., Agilent MassHunter).
-
The fragmentation pattern is analyzed by identifying the molecular ion and major fragment ions. The observed fragmentation should be compared with the predicted pattern outlined in this guide and with spectral libraries (e.g., NIST).
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted by researchers for method development, quantitative analysis, and mechanistic studies involving this isotopically labeled compound.
References
physical and chemical properties of deuterated m-Anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated m-Anisaldehyde. Given the limited availability of experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, m-Anisaldehyde, to provide estimations and context. The guide is intended for use in research, drug development, and other scientific applications where deuterated compounds are of interest.
Core Physical and Chemical Properties
Deuterium labeling is a powerful tool in mechanistic studies, quantitative analysis, and for altering metabolic profiles of pharmacologically active molecules. While specific experimental data for deuterated m-Anisaldehyde is scarce, its properties can be reliably extrapolated from the well-characterized non-deuterated form. The primary difference will be an increase in molecular weight corresponding to the number of deuterium atoms incorporated. Other physical properties such as boiling point, melting point, and density are expected to show minor variations.
Table 1: Physical and Chemical Properties of m-Anisaldehyde and Estimated Properties for Deuterated m-Anisaldehyde
| Property | m-Anisaldehyde (Non-deuterated) | Deuterated m-Anisaldehyde (Formyl-d1) (Estimated) | Deuterated m-Anisaldehyde (Methoxy-d3) (Estimated) |
| Molecular Formula | C₈H₈O₂[1][2] | C₈H₇DO₂ | C₈H₅D₃O₂ |
| Molecular Weight | 136.15 g/mol [1][2][3] | 137.16 g/mol | 139.17 g/mol |
| Appearance | Clear brown to colorless to light yellow liquid[1][4] | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid |
| Boiling Point | 228-229 °C[1]; 143 °C at 50 mmHg[3][5][6] | Slightly higher than non-deuterated form | Slightly higher than non-deuterated form |
| Melting Point | Not readily available (liquid at room temperature) | Not readily available | Not readily available |
| Density | 1.117 g/mL at 20 °C[3][4][5]; 1.1149 g/cm³ at 20 °C[1] | Slightly higher than non-deuterated form | Slightly higher than non-deuterated form |
| Refractive Index | n20/D 1.553[3][5][6] | Similar to non-deuterated form | Similar to non-deuterated form |
| Flash Point | 113 °C (closed cup)[5][6] | Similar to non-deuterated form | Similar to non-deuterated form |
| Solubility | Slightly soluble in water[1]. Soluble in organic solvents. | Similar to non-deuterated form | Similar to non-deuterated form |
| CAS Number | 591-31-1[1][2][3][4] | Not available | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of deuterated compounds. The following sections detail the expected spectroscopic characteristics of deuterated m-Anisaldehyde based on the known spectra of its non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for verifying deuteration. The absence of a proton signal at a specific chemical shift and the potential presence of a deuterium signal (if observed) confirm successful labeling.
-
¹H NMR of m-Anisaldehyde (in DMSO-d₆):
-
δ 9.98 (s, 1H, Aldehyde)
-
δ 7.51 (d, J = 6.2 Hz, 2H, Aromatic)
-
δ 7.41 (s, 1H, Aromatic)
-
δ 7.30 – 7.25 (m, 1H, Aromatic)
-
δ 3.82 (s, 3H, Methoxy)[7]
-
-
¹³C NMR of m-Anisaldehyde (in DMSO-d₆):
-
δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4[7]
-
Implications of Deuteration:
-
Formyl-d1-m-Anisaldehyde: The singlet at ~9.98 ppm in the ¹H NMR spectrum would disappear.
-
Methoxy-d3-m-Anisaldehyde: The singlet at ~3.82 ppm in the ¹H NMR spectrum would disappear. In the ¹³C NMR, the methoxy carbon signal would likely show a multiplet due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass increase due to deuteration.
-
Deuterated m-Anisaldehyde: The molecular ion peak will shift according to the number of deuterium atoms incorporated. For example, a mono-deuterated species would show a molecular ion at m/z ≈ 137.16.
Infrared (IR) Spectroscopy
IR spectroscopy can also indicate deuteration through shifts in vibrational frequencies.
-
m-Anisaldehyde: Key stretches include C-H (aldehyde), C=O (aldehyde), and C-O (methoxy).
-
Deuterated m-Anisaldehyde:
-
Formyl-d1: The C-H stretching frequency of the aldehyde group (typically around 2700-2900 cm⁻¹) would be replaced by a C-D stretch at a lower wavenumber (around 2000-2200 cm⁻¹).
-
Methoxy-d3: The C-H stretches of the methoxy group would be replaced by C-D stretches at lower wavenumbers.
-
Experimental Protocols
Synthesis of Formyl-d1-m-Anisaldehyde
A common method for introducing deuterium at the formyl position is through N-heterocyclic carbene (NHC) catalysis in the presence of D₂O.[9][10][11]
General Workflow for NHC-Catalyzed H/D Exchange:
Figure 1: General workflow for the synthesis of formyl-d1-m-Anisaldehyde.
Methodology:
-
m-Anisaldehyde is dissolved in a suitable solvent.
-
An N-heterocyclic carbene (NHC) catalyst is added.
-
D₂O is introduced as the deuterium source.
-
The reaction is stirred, typically at room temperature, until H/D exchange is complete.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified, for example, by column chromatography.
Synthesis of Methoxy-d3-m-Anisaldehyde
Deuteration at the methoxy position would typically involve the synthesis of the molecule using a deuterated precursor, such as deuterated methyl iodide (CD₃I).
General Synthetic Pathway:
Figure 2: General synthetic pathway for methoxy-d3-m-Anisaldehyde.
Methodology:
-
3-Hydroxybenzaldehyde is treated with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
-
Deuterated methyl iodide (CD₃I) is added as the electrophile.
-
The reaction proceeds via a Williamson ether synthesis mechanism.
-
After the reaction is complete, the product is worked up and purified.
Applications in Research and Drug Development
Deuterated m-Anisaldehyde can serve as a valuable tool in several areas:
-
Metabolic Studies: Replacing protons with deuterium can alter the rate of metabolic processes (the kinetic isotope effect). This can be used to study the metabolic fate of m-Anisaldehyde or related compounds.
-
Tracer Studies: Deuterium-labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, such as in pharmacokinetic studies.
-
Mechanistic Elucidation: The position of the deuterium label can provide insights into reaction mechanisms.
Safety and Handling
The safety and handling precautions for deuterated m-Anisaldehyde are expected to be similar to those for the non-deuterated compound.
-
Hazards: May cause skin, eye, and respiratory irritation.[5]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[1][4]
This guide provides a foundational understanding of deuterated m-Anisaldehyde for research and development purposes. As more experimental data becomes available, this information will be updated.
References
- 1. m-Anisaldehyde(591-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. m-Anisaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 3. 间茴香醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 间茴香醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 间茴香醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 10. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Enrichment of m-Anisaldehyde-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment analysis of m-Anisaldehyde-d3. This deuterated analog of m-anisaldehyde is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies of drug metabolism. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the data in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the methylation of 3-hydroxybenzaldehyde using a deuterated methylating agent. This approach ensures the specific incorporation of three deuterium atoms at the methoxy position.
Proposed Synthetic Pathway
The most straightforward and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a deuterated methyl source, such as iodomethane-d3, in the presence of a base.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and iodomethane-d3.
Materials:
-
3-hydroxybenzaldehyde
-
Iodomethane-d3 (CD3I)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add iodomethane-d3 (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
| Reactant/Reagent | Molar Equivalent | Purity |
| 3-Hydroxybenzaldehyde | 1.0 | ≥98% |
| Iodomethane-d3 | 1.2 | 99.5 atom % D |
| Potassium Carbonate | 1.5 | ≥99% |
Table 1: Reactant specifications for the synthesis of this compound.
| Parameter | Value |
| Reaction Temperature | Reflux (Acetone) |
| Reaction Time | 4-6 hours |
| Yield (Typical) | 85-95% |
Table 2: Typical reaction parameters and yield for the synthesis of this compound.
Determination of Isotopic Enrichment
The isotopic enrichment of the synthesized this compound is a critical parameter and can be accurately determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Workflow for Isotopic Purity Assessment
Caption: Analytical workflow for isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique to determine the distribution of isotopologues and calculate the isotopic enrichment.[2]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues.
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
| Isotopologue | Expected m/z [M+H]+ | Observed Peak Area (Arbitrary Units) | Relative Abundance (%) |
| d0 (C8H8O2) | 137.0597 | 5,000 | 0.5 |
| d1 (C8H7DO2) | 138.0660 | 15,000 | 1.5 |
| d2 (C8H6D2O2) | 139.0723 | 30,000 | 3.0 |
| d3 (C8H5D3O2) | 140.0785 | 950,000 | 95.0 |
| Isotopic Purity (d3) | 95.0% |
Table 3: Representative HRMS data for the determination of isotopic enrichment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is used to confirm the position of deuteration and can also provide an estimate of isotopic enrichment by analyzing the residual proton signal at the deuterated site.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl3).
Procedure:
-
Dissolve a sample of the purified this compound in a deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal corresponding to the methoxy protons (around 3.8 ppm) and compare it to the integration of a non-deuterated, well-resolved signal, such as the aldehyde proton (around 9.9 ppm).
-
The isotopic enrichment is estimated by the reduction in the integral of the methoxy proton signal relative to the integral of the aldehyde proton.
| Proton Signal | Chemical Shift (δ, ppm) | Expected Integral (Non-deuterated) | Observed Integral (Deuterated) |
| Aldehyde (-CHO) | ~9.9 | 1.00 | 1.00 |
| Aromatic (Ar-H) | ~7.1-7.5 | 4.00 | 4.01 |
| Methoxy (-OCH3) | ~3.8 | 3.00 | 0.045 |
Table 4: Representative ¹H NMR data for this compound.
From the ¹H NMR data, the residual proton content in the methoxy group is (0.045 / 3.00) * 100% = 1.5%. This indicates a deuterium incorporation of approximately 98.5%.
Conclusion
This guide provides a robust framework for the synthesis and characterization of this compound. The described synthetic method is efficient and high-yielding, while the analytical protocols using HRMS and NMR allow for accurate determination of isotopic enrichment. By following these procedures, researchers can confidently prepare and validate this compound for its intended applications in drug development and other scientific fields.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of m-Anisaldehyde in Flavored Beverages using m-Anisaldehyde-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of m-Anisaldehyde in flavored beverage samples. Due to the complexity of food matrices, an accurate and reliable analytical method is crucial for quality control and regulatory compliance. This method utilizes m-Anisaldehyde-d3, a stable isotope-labeled internal standard, to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2] The protocol outlines a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control of m-Anisaldehyde in complex beverage matrices.
Introduction
m-Anisaldehyde is an aromatic compound used as a flavoring agent in various food products and beverages. Monitoring its concentration is essential to ensure product consistency and adherence to regulatory standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level compounds in complex mixtures due to its high sensitivity and selectivity.[3]
The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for quantitative LC-MS/MS analysis.[1][2] The internal standard, this compound, co-elutes with the native analyte and experiences similar ionization suppression or enhancement, thereby correcting for variations in sample preparation and instrument response.[1][4] This application note provides a comprehensive protocol for the quantification of m-Anisaldehyde in flavored beverages using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: m-Anisaldehyde (≥98% purity), this compound (isotopic purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Extraction Solvent: Dichloromethane (HPLC grade)
-
Reagents: Anhydrous sodium sulfate
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
1. Standard Stock Solutions:
-
Prepare individual stock solutions of m-Anisaldehyde and this compound in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions of m-Anisaldehyde by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of 50:50 methanol/water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 5 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| m-Anisaldehyde | 137.1 | 95.1 | 0.1 | 20 | 15 |
| m-Anisaldehyde | 137.1 | 77.1 | 0.1 | 20 | 25 |
| This compound | 140.1 | 98.1 | 0.1 | 20 | 15 |
Data Presentation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 1: Method Validation Data
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD, n=6) | < 5% |
| Inter-day Precision (%RSD, n=6) | < 8% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of m-Anisaldehyde.
Conclusion
The developed LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of m-Anisaldehyde in flavored beverage samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to high precision and accuracy. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for routine quality control in the food and beverage industry.
References
Application Note: Quantification of Phenolic Aldehydes Using m-Anisaldehyde-d3 by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic aldehydes are a class of organic compounds that are significant in various industries, including food, beverage, and pharmaceuticals, due to their sensory properties and biological activities. Accurate quantification of these compounds is crucial for quality control, flavor profiling, and safety assessment. This application note describes a robust and sensitive method for the quantification of common phenolic aldehydes, such as vanillin and syringaldehyde, using a stable isotope-labeled internal standard, m-Anisaldehyde-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[1][2]
While a specific validated method for this compound was not found in the available literature, this document provides a representative protocol based on established methods for the analysis of phenolic aldehydes. The quantitative data presented is based on a validated LC-MS/MS method for vanillin and syringaldehyde, which demonstrates the expected performance of such an analytical approach.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Vanillin, Syringaldehyde, and other phenolic aldehydes of interest.
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
-
Chemicals: Ammonium acetate.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits may be used for complex matrices.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phenolic aldehyde and this compound in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should be selected based on the expected concentration of the analytes in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and quality control samples.
Sample Preparation
The sample preparation method should be optimized based on the sample matrix. Below are general procedures for liquid and solid samples.
For Liquid Samples (e.g., beverages, biological fluids):
-
To 1 mL of the liquid sample, add a known volume of the this compound internal standard spiking solution.
-
Vortex the sample for 30 seconds.
-
For protein-rich samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge.[4]
-
The supernatant can be directly injected or further cleaned up using Solid Phase Extraction (SPE) if necessary.[5]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[5]
For Solid Samples (e.g., food products, plant material):
-
Homogenize a known weight of the solid sample.
-
Perform a solvent extraction (e.g., with methanol or acetonitrile). An ultrasonic bath can be used to improve extraction efficiency.[6]
-
Spike the extract with the this compound internal standard.
-
Centrifuge the sample to pellet solid material.
-
The supernatant can be filtered and injected or subjected to further cleanup using SPE.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrument and analytes.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific analytes).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. For example, for vanillin, a potential transition could be m/z 151 -> 136. The corresponding transition for this compound would be shifted by 3 Da (m/z 154 -> 139).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of the method, based on a validated LC-MS/MS method for vanillin and syringaldehyde.[3] The use of this compound as an internal standard is expected to yield similar or improved performance, particularly in terms of accuracy and precision.
| Parameter | Vanillin | Syringaldehyde |
| Linearity Range (mg/L) | 0.05 - 10 | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/L) | 11.6 | 12.7 |
| Limit of Quantification (LOQ) (µg/L) | 38.2 | 42.0 |
| Recovery (%) | 99.0 - 103.2 | 93.0 - 106.8 |
| Intra-day Precision (%RSD) | < 1.0 | < 2.0 |
| Inter-day Precision (%RSD) | < 1.5 | < 4.5 |
Table 1: Expected quantitative performance parameters for the analysis of vanillin and syringaldehyde based on a validated LC-MS/MS method.[3]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application of m-Anisaldehyde-d3 in Targeted Metabolomics Studies
Application Note
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool in drug discovery and development. It provides critical insights into disease mechanisms, potential drug targets, and the efficacy and toxicity of therapeutic interventions.[1][2][3][4] However, the chemical diversity and wide concentration range of metabolites present a significant analytical challenge. Many important metabolites, such as biogenic amines and hormones, are present at low concentrations and may exhibit poor ionization efficiency or chromatographic retention, making them difficult to detect and quantify accurately using standard liquid chromatography-mass spectrometry (LC-MS) methods.[5]
Chemical derivatization is a strategy used to overcome these limitations. By reacting metabolites with a derivatizing agent, their chemical properties can be altered to enhance their analytical performance.[5] Stable isotope-labeled derivatization reagents, such as m-Anisaldehyde-d3, offer a significant advantage for quantitative metabolomics. The deuterium-labeled reagent acts as an internal standard that can be spiked into a sample. Since the labeled and unlabeled derivatized metabolites have nearly identical chemical and physical properties, they co-elute during chromatography, but are distinguishable by mass spectrometry.[6] This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to more accurate and precise quantification.[6]
This compound is a deuterated aromatic aldehyde that can be used as a derivatization agent for the targeted analysis of primary and secondary amine-containing metabolites, as well as hydrazines and hydroxylamines. The derivatization reaction, a Schiff base formation, introduces a stable, ionizable group that improves the chromatographic retention and mass spectrometric detection of the target analytes.
Principle of Derivatization
This compound reacts with primary and secondary amines to form a Schiff base (an imine). This reaction is typically carried out in an organic solvent and may be catalyzed by a mild acid. The resulting derivatized metabolite is more hydrophobic and has a higher molecular weight, which can lead to improved retention on reversed-phase chromatography columns and better separation from interfering matrix components. The anisaldehyde moiety can also enhance ionization efficiency in mass spectrometry. The presence of the three deuterium atoms in the methoxy group of this compound allows it to serve as a stable isotope-labeled internal standard for the accurate quantification of the corresponding underivatized metabolites.
Experimental Workflow for Targeted Metabolomics using this compound
Caption: Experimental workflow for targeted metabolomics using this compound derivatization.
Protocol: Derivatization of Amine-Containing Metabolites with this compound for LC-MS/MS Analysis
This protocol provides a general procedure for the derivatization of primary and secondary amine-containing metabolites in a biological matrix extract using m-Anisaldehyde and its deuterated analog, this compound, for quantification by LC-MS/MS.
Materials:
-
m-Anisaldehyde
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Sodium cyanoborohydride (optional, for reductive amination)
-
Internal Standard (IS) Stock Solution: 1 mg/mL this compound in methanol.
-
Derivatization Reagent Stock Solution: 1 mg/mL m-Anisaldehyde in methanol.
-
Biological samples (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Experimental Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard (this compound) at a final concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 1 mg/mL m-Anisaldehyde in methanol and 0.1% formic acid.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes.
-
(Optional) For a more stable product via reductive amination, after the initial incubation, add 10 µL of a freshly prepared 5 mg/mL solution of sodium cyanoborohydride in methanol and incubate for an additional 60 minutes at room temperature.
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for the derivatized analytes and the deuterated internal standard.
-
-
Data Presentation
The use of this compound as an internal standard allows for the generation of a calibration curve to quantify the target metabolites. The following tables represent typical quantitative data that would be obtained from a validated assay.
Table 1: Linearity of Detection for a Derivatized Amine-Containing Metabolite
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| R² | 0.9995 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-110% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction between an amine-containing metabolite and this compound.
Caption: Schiff base formation between an amine and this compound.
The use of this compound as a derivatization agent and internal standard offers a robust and sensitive method for the targeted quantification of amine-containing metabolites in complex biological matrices. This approach enhances the analytical properties of target molecules, leading to improved chromatographic separation and mass spectrometric detection. The stable isotope-labeled internal standard ensures high accuracy and precision, making this methodology well-suited for applications in drug development, clinical research, and fundamental metabolomics studies.
References
- 1. avensonline.org [avensonline.org]
- 2. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Pharmacokinetic Analysis of m-Anisaldehyde and its Metabolite Using m-Anisaldehyde-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pharmacokinetic (PK) profiling of drug candidates and their metabolites is a cornerstone of preclinical and clinical drug development. Accurate quantification of these entities in biological matrices is essential for understanding absorption, distribution, metabolism, and excretion (ADME) properties. m-Anisaldehyde, an aromatic aldehyde, undergoes metabolic transformation, primarily through oxidation, to its corresponding carboxylic acid, m-anisic acid. To ensure the accuracy and precision of bioanalytical methods, the use of stable isotope-labeled internal standards is the industry gold standard. This application note details a robust and high-throughput method for the pharmacokinetic analysis of m-Anisaldehyde and its primary metabolite, m-anisic acid, in plasma using m-Anisaldehyde-d3 as an internal standard.
Deuterated internal standards, such as this compound, are ideal for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte. This ensures they co-elute during chromatography and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis.
Metabolic Pathway of m-Anisaldehyde
The primary metabolic pathway of m-Anisaldehyde involves the oxidation of the aldehyde group to a carboxylic acid, a reaction often catalyzed by aldehyde oxidase enzymes in the liver. This biotransformation results in the formation of m-anisic acid, the major metabolite. Understanding this pathway is crucial for designing comprehensive pharmacokinetic studies that monitor both the parent compound and its key metabolites.
Caption: Metabolic conversion of m-Anisaldehyde to m-Anisic Acid.
Experimental Protocol: LC-MS/MS Analysis of m-Anisaldehyde and m-Anisic Acid
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of m-Anisaldehyde and m-anisic acid in plasma.
Materials and Reagents
-
m-Anisaldehyde (analytical standard)
-
m-Anisic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, human)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-Anisaldehyde, m-anisic acid, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the m-Anisaldehyde and m-anisic acid stock solutions with 50:50 methanol:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry
| Parameter | m-Anisaldehyde | m-Anisic Acid | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive |
| MRM Transition | m/z 137.1 -> 95.1 | m/z 151.1 -> 107.1 | m/z 140.1 -> 98.1 |
| Collision Energy | 15 eV | 20 eV | 15 eV |
| Cone Voltage | 25 V | 30 V | 25 V |
Data Presentation
The following tables present representative data from a pharmacokinetic study of a structurally similar aromatic aldehyde, protocatechuic aldehyde, and its metabolite, protocatechuic acid, in rats. This data is illustrative of the expected results from a study using this compound.
Method Validation Summary
| Parameter | m-Anisaldehyde | m-Anisic Acid |
| Linearity Range (ng/mL) | 2 - 2000 | 2 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 |
| Intra-day Precision (%RSD) | < 7% | < 6% |
| Inter-day Precision (%RSD) | < 6% | < 5% |
| Accuracy (%RE) | -3% to +1% | -3% to +1% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | 95 - 105 | 95 - 105 |
Representative Pharmacokinetic Parameters in Rats
The following pharmacokinetic parameters were determined after oral (50 mg/kg) and intravenous (10 mg/kg) administration of protocatechuic aldehyde to rats.
Oral Administration (50 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) |
| Protocatechuic Aldehyde | 350 ± 50 | 0.25 | 450 ± 60 | 1.5 ± 0.3 |
| Protocatechuic Acid | 1200 ± 150 | 0.5 | 3500 ± 400 | 2.5 ± 0.5 |
Intravenous Administration (10 mg/kg)
| Analyte | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) |
| Protocatechuic Aldehyde | 2500 ± 300 | 1200 ± 150 | 1.2 ± 0.2 |
| Protocatechuic Acid | 800 ± 100 | 2800 ± 300 | 2.8 ± 0.4 |
Data presented as mean ± SD and is illustrative.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of m-Anisaldehyde and its primary metabolite, m-anisic acid, in plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic studies in a drug development setting. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of aromatic aldehydes and their metabolites.
Application Note: High-Throughput Analysis of Carbonyl Compounds in Environmental Water Samples Using m-Anisaldehyde-d3 as an Internal Standard
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of environmental pollutants originating from both anthropogenic and natural sources. Their presence in water bodies is a growing concern due to their potential adverse effects on aquatic ecosystems and human health. Accurate and reliable quantification of these compounds is crucial for environmental monitoring and risk assessment. This application note describes a robust and sensitive method for the analysis of a range of carbonyl compounds in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The use of m-Anisaldehyde-d3 as a deuterated internal standard is central to this method, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the target analytes.[1][2] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it undergoes the same extraction, derivatization (if any), and analysis conditions as the native analytes. Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[3][4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate quantification. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis in complex matrices.[5][6]
Experimental Workflow
The analytical workflow is designed for efficiency and accuracy. It begins with sample collection and preservation, followed by the addition of the this compound internal standard. The samples are then subjected to solid-phase extraction to concentrate the analytes and remove interfering matrix components. The final extracts are analyzed by GC-MS in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.
Caption: Experimental workflow for the analysis of carbonyl compounds in water.
Quantitative Data Summary
The method was validated for a suite of common carbonyl compounds in various water matrices (drinking water, river water, and wastewater effluent). The use of this compound as an internal standard significantly improved the method's performance, particularly in complex matrices like wastewater effluent. The tables below summarize the quantitative data.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte | MDL (µg/L) | LOQ (µg/L) |
| Formaldehyde | 0.1 | 0.3 |
| Acetaldehyde | 0.2 | 0.6 |
| Benzaldehyde | 0.05 | 0.15 |
| Butyraldehyde | 0.1 | 0.3 |
| Hexanaldehyde | 0.08 | 0.24 |
| m-Tolualdehyde | 0.05 | 0.15 |
Table 2: Recovery and Precision in Spiked Water Samples (n=5)
| Analyte | Spiked Conc. (µg/L) | Drinking Water Recovery (%) ± RSD (%) | River Water Recovery (%) ± RSD (%) | Wastewater Effluent Recovery (%) ± RSD (%) |
| Benzaldehyde | 1.0 | 98.2 ± 3.5 | 95.4 ± 4.8 | 92.1 ± 6.2 |
| Hexanaldehyde | 1.0 | 101.5 ± 2.8 | 97.9 ± 5.1 | 94.3 ± 7.5 |
| m-Tolualdehyde | 1.0 | 99.3 ± 3.1 | 96.8 ± 4.5 | 93.5 ± 6.8 |
Detailed Experimental Protocol
1. Reagents and Materials
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all pesticide residue grade or higher.
-
Standards: Certified reference standards of all target carbonyl compounds.
-
Internal Standard: this compound (98-99% isotopic purity).
-
SPE Cartridges: 500 mg, 6 mL C18 cartridges.
-
Reagent Water: Deionized water, 18 MΩ·cm or higher.
-
Gases: Helium (carrier gas), Nitrogen (for evaporation) - high purity.
2. Standard Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of each analyte and the internal standard in methanol. Store at -20°C.
-
Working Standard Mix (10 mg/L): Combine appropriate volumes of the stock solutions and dilute with methanol.
-
Internal Standard Spiking Solution (1 mg/L): Dilute the this compound stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 50 µg/L by diluting the working standard mix. Spike each calibration standard with the internal standard spiking solution to a final concentration of 5 µg/L.
3. Sample Preparation and Extraction
-
Collect 500 mL water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Adjust the pH to ~3 with hydrochloric acid.
-
Add 25 µL of the 1 mg/L this compound internal standard spiking solution to each 500 mL sample, resulting in a concentration of 5 µg/L.
-
Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of reagent water (pH 3). Do not allow the cartridge to go dry.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 2 x 4 mL of DCM.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL, splitless
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 3: SIM Ions for Quantification and Confirmation
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzaldehyde | 106 | 77 | 105 |
| Hexanaldehyde | 56 | 44 | 82 |
| m-Tolualdehyde | 119 | 91 | 120 |
| This compound (IS) | 139 | 110 | 138 |
Logical Relationship: Benefits of Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is a critical component of a robust analytical method, directly addressing several challenges inherent in trace environmental analysis.
Caption: Benefits of using a deuterated internal standard in environmental analysis.
Conclusion
This application note presents a reliable and sensitive GC-MS method for the quantification of carbonyl compounds in various environmental water matrices. The incorporation of this compound as an internal standard is essential for mitigating matrix effects and correcting for procedural inconsistencies, thereby ensuring the high accuracy and precision required for regulatory compliance and environmental research. The detailed protocol provides a solid foundation for laboratories aiming to implement robust monitoring of these important environmental contaminants.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Cr(VI) in soil samples from a contaminated area in northern Italy by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Volatile Organic Compounds Using m-Anisaldehyde-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in diverse fields, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical drug development. The inherent volatility of these compounds presents analytical challenges, leading to potential sample loss and variability during preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a robust strategy to mitigate these issues and enhance the precision and accuracy of quantitative analysis.[1] This application note provides a detailed protocol for the quantification of VOCs using m-Anisaldehyde-d3 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, a deuterated analog of m-anisaldehyde, serves as an ideal internal standard for the analysis of aromatic aldehydes and other structurally related VOCs. Its chemical and physical properties closely mirror those of the target analytes, ensuring it behaves similarly during extraction, injection, and chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer, enabling reliable correction for variations in sample handling and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. The deuterated standard, in this case, this compound, acts as a surrogate for the target analytes. Any loss of analyte during sample preparation or injection will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Experimental Protocols
Materials and Reagents
-
Target VOCs: Analytical standards of the VOCs of interest.
-
Internal Standard: this compound
-
Solvent: Purge-and-trap grade methanol[2]
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Syringes: Gas-tight syringes for standard and sample preparation
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Preparation of Stock Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at 4°C.
-
Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the target VOCs at a concentration of 1 mg/mL in methanol. For a mixture of VOCs, a combined stock solution can be prepared. Store at 4°C.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by spiking a suitable matrix (e.g., deionized water for aqueous samples) with varying concentrations of the Analyte Stock and a constant concentration of the IS Stock.
-
For a typical 7-point calibration curve, add the appropriate volumes of the Analyte Stock to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
To each calibration standard, add a fixed amount of the IS Stock to achieve a final concentration of 10 µg/L of this compound.
-
Seal the vials immediately after preparation.
Sample Preparation (Static Headspace)
-
Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.[3]
-
Spike the sample with the IS Stock to achieve a final concentration of 10 µg/L of this compound.
-
For solid samples, add a small amount of deionized water to facilitate the volatilization of the analytes.
-
Seal the vial and vortex for 30 seconds.
-
Place the vial in the headspace autosampler for incubation and injection.
Caption: VOC Quantification Experimental Workflow.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min[4] |
| Injection Mode | Headspace |
| Headspace Sampler | |
| Incubation Temp | 80°C |
| Incubation Time | 20 min |
| Injection Volume | 1 mL |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined for each target analyte and this compound |
| Qualifier Ions | To be determined for each target analyte and this compound |
Data Analysis and Results
Calibration
-
For each calibration standard, integrate the peak areas of the target analytes and the internal standard (this compound).
-
Calculate the response factor (RF) for each analyte at each concentration level using the following equation: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration) to generate a calibration curve.
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥0.995 is typically required.[2]
Sample Quantification
-
Integrate the peak areas of the target analytes and the internal standard in the chromatogram of the unknown sample.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Determine the concentration of the analyte in the sample using the calibration curve equation.
Representative Data
Table 1: Hypothetical Calibration Data for a Target Analyte
| Calibration Level | Analyte Conc. (µg/L) | IS Conc. (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 1 | 1 | 10 | 15,234 | 1,510,876 | 0.010 |
| 2 | 5 | 10 | 76,170 | 1,512,345 | 0.050 |
| 3 | 10 | 10 | 152,340 | 1,511,987 | 0.101 |
| 4 | 25 | 10 | 380,850 | 1,510,555 | 0.252 |
| 5 | 50 | 10 | 761,700 | 1,512,111 | 0.504 |
| 6 | 75 | 10 | 1,142,550 | 1,511,789 | 0.756 |
| 7 | 100 | 10 | 1,523,400 | 1,510,999 | 1.008 |
Table 2: Hypothetical Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (µg/L) |
| Sample 1 | 254,321 | 1,498,765 | 0.170 | 16.8 |
| Sample 2 | 678,901 | 1,520,123 | 0.447 | 44.3 |
| Sample 3 | 98,765 | 1,505,432 | 0.066 | 6.5 |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of volatile organic compounds by GC-MS. The detailed protocol presented in this application note offers a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The principles of isotope dilution mass spectrometry effectively compensate for analytical variability, leading to high-quality, reproducible data essential for informed decision-making in various scientific disciplines.
References
Application Note: m-Anisaldehyde-d3 as a Surrogate Standard in Food Analysis
Abstract
This application note details a robust analytical method for the quantification of m-anisaldehyde in food matrices using m-Anisaldehyde-d3 as a surrogate standard. The use of a stable isotope-labeled standard is crucial for accurate quantification as it effectively compensates for analyte losses during sample preparation and potential matrix effects during analysis.[1][2] This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of the target analyte and the surrogate standard.
Introduction
m-Anisaldehyde (3-methoxybenzaldehyde) is a flavoring agent used in a variety of food products, including baked goods, confectionery, and beverages, to impart an anise or almond-like flavor. Accurate quantification of such volatile and semi-volatile compounds is essential for quality control, ensuring product consistency, and adhering to regulatory standards.[3] Food matrices, however, are inherently complex, which can lead to significant variability in analytical results due to analyte loss during extraction and matrix-induced signal suppression or enhancement.[4]
A surrogate standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added to the sample in a known amount before any sample preparation steps. By monitoring the recovery of the surrogate, one can correct for the loss of the native analyte. Deuterated analogs of the target analyte, such as this compound, are ideal surrogate standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and chromatographic analysis.[2] Their difference in mass allows for their distinct detection by a mass spectrometer.
This application note provides a detailed protocol for the extraction and GC-MS analysis of m-anisaldehyde in a representative food matrix (shortbread cookies), using this compound as a surrogate standard.
Quantitative Data Summary
The following table summarizes the performance characteristics of the method, validated in a shortbread cookie matrix. These values are representative of what can be achieved using a stable isotope dilution assay with GC-MS.
| Performance Characteristic | Value |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.15 mg/kg |
| Linearity (R²) | > 0.998 |
| Spike Level | 1.0 mg/kg |
| Average Recovery (%) | 98.5% |
| Relative Standard Deviation (RSD, %) | 4.2% |
Experimental Protocols
Materials and Reagents
-
m-Anisaldehyde: (≥98% purity, Sigma-Aldrich or equivalent)
-
This compound: (98 atom % D, Sigma-Aldrich or equivalent)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Food Matrix: Blank shortbread cookies (verified to be free of m-anisaldehyde)
Standard Preparation
-
Primary Stock Standard (m-Anisaldehyde): Accurately weigh 10 mg of m-anisaldehyde and dissolve in 10 mL of methanol to obtain a 1000 µg/mL solution.
-
Surrogate Standard Stock (this compound): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1000 µg/mL solution.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with dichloromethane to achieve concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the surrogate standard stock solution to a final concentration of 5 µg/mL.
Sample Preparation and Extraction
-
Homogenization: Weigh 5.0 g of homogenized cookie sample into a 50 mL centrifuge tube.
-
Spiking: Add 50 µL of a 100 µg/mL this compound solution (surrogate standard) to the sample, resulting in a concentration of 1.0 mg/kg.
-
Extraction: Add 20 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes and then place in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Collection: Carefully transfer the dichloromethane supernatant to a clean collection tube.
-
Re-extraction: Repeat the extraction (steps 3-5) with another 20 mL of dichloromethane. Combine the supernatants.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m-Anisaldehyde: m/z 136 (quantifier), 135, 107 (qualifiers)
-
This compound: m/z 139 (quantifier), 138, 110 (qualifiers)
-
Visualizations
Conclusion
The use of this compound as a surrogate standard provides a highly accurate and precise method for the quantification of m-anisaldehyde in complex food matrices. The stable isotope dilution technique effectively mitigates variability arising from sample preparation and matrix effects, leading to reliable data essential for quality assurance and regulatory compliance in the food industry. The detailed protocol herein can be adapted for various food products where m-anisaldehyde is used as a flavoring agent.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Preparation of m-Anisaldehyde-d3 Stock Solution for Quantitative Analysis
Introduction
m-Anisaldehyde-d3 is the deuterated form of m-Anisaldehyde (3-methoxybenzaldehyde), a common organic compound used in flavors, fragrances, and as a building block in chemical synthesis. In analytical chemistry, particularly in quantitative mass spectrometry-based assays such as LC-MS/MS, deuterated compounds serve as ideal internal standards. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting variability throughout the analytical process, including sample extraction, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
The key principle is that a deuterated standard is chemically and physically almost identical to its non-deuterated counterpart (analyte). It will therefore behave similarly during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal can be used to accurately quantify the analyte, compensating for potential losses or signal variations. For this reason, precise preparation of the this compound stock solution is a critical first step for any quantitative method.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of m-Anisaldehyde and its deuterated analog.
| Property | m-Anisaldehyde | This compound | Data Source / Notes |
| Molecular Formula | C₈H₈O₂ | C₈H₅D₃O₂ | - |
| Molecular Weight | 136.15 g/mol | 139.17 g/mol | Calculated for d3 variant |
| Synonyms | 3-Methoxybenzaldehyde | 3-(Methoxy-d3)-benzaldehyde | - |
| CAS Number | 591-31-1 | N/A | Specific CAS for d3 may vary |
| Physical State | Liquid | Liquid | Assumed same as parent |
| Appearance | Colorless to pale yellow | Colorless to pale yellow | Assumed same as parent |
| Density | ~1.117 g/mL at 20°C | ~1.117 g/mL at 20°C | Assumed same as parent[1][2][3][4] |
| Boiling Point | ~230-248 °C at 760 mmHg | ~230-248 °C at 760 mmHg | Assumed same as parent[5][6] |
| Solubility | Soluble in alcohol, chloroform. Slightly soluble in methanol. Insoluble in water. | Soluble in alcohol, chloroform. Slightly soluble in methanol. Insoluble in water. | Assumed same as parent |
| Stability | Stable under normal conditions; air sensitive. | Stable under normal conditions; air sensitive. | Assumed same as parent[7] |
| Storage Temperature | Cool, dry, well-ventilated area | -20°C or -80°C | Recommended for stock solutions |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the procedure for preparing a 1 mg/mL primary stock solution of this compound.
1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound and solvents.[1][2]
-
Ventilation: All weighing and liquid handling steps should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Hazard Information: m-Anisaldehyde is classified as an irritant, causing skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Handle with care to avoid contact and inhalation.
2. Materials and Equipment
-
This compound (solid or liquid)
-
LC-MS grade solvent (e.g., Methanol, Acetonitrile, or Dimethyl Sulfoxide - DMSO). The choice of solvent should match the analytical method's mobile phase and ensure complete dissolution.
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps for storage
3. Step-by-Step Procedure
-
Determine Required Mass: Calculate the mass of this compound needed to achieve the target concentration in the desired volume.
-
Formula: Mass (mg) = Concentration (mg/mL) × Volume (mL)
-
Example: To prepare 5 mL of a 1 mg/mL stock solution, you will need 1 mg/mL × 5 mL = 5.0 mg of this compound.
-
-
Weighing the Compound:
-
Place a clean, appropriately sized weigh boat or vial on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound (e.g., 5.0 mg). If the compound is a liquid, it is best practice to weigh it directly into a small vial.
-
Record the exact weight from the balance for accurate concentration calculation.
-
-
Dissolution:
-
Transfer the weighed this compound to the selected Class A volumetric flask (e.g., a 5 mL flask for this example).
-
If a weigh boat was used, rinse it multiple times with small volumes of the chosen solvent, transferring the rinse into the volumetric flask to ensure all the compound is transferred.
-
Add solvent to the volumetric flask until it is approximately half-full.
-
Cap the flask and vortex thoroughly for 30-60 seconds to dissolve the compound. A brief sonication may be used to aid dissolution if necessary.
-
-
Dilution to Final Volume:
-
Once the compound is fully dissolved, continue adding the solvent carefully until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Final Concentration Calculation:
-
Calculate the exact concentration of the stock solution based on the actual mass weighed.
-
Formula: Actual Concentration (mg/mL) = Actual Mass (mg) / Final Volume (mL)
-
Example: If 5.2 mg was weighed and dissolved in 5.0 mL, the actual concentration is 5.2 mg / 5.0 mL = 1.04 mg/mL.
-
-
Storage:
-
Aliquot the final stock solution into smaller, clearly labeled amber vials to prevent contamination and degradation from repeated freeze-thaw cycles and light exposure.
-
Store the vials at -20°C or -80°C for long-term stability. A stock solution stored at -80°C under nitrogen may be stable for up to 6 months.
-
Visualizations
References
Application Note: Quantitative Analysis of Aldehydes in Complex Matrices by GC-MS using PFBHA Derivatization and a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehydes are a class of volatile organic compounds that are important in various fields, including environmental science, food chemistry, and clinical diagnostics. Due to their high reactivity and volatility, the accurate quantification of aldehydes in complex matrices can be challenging. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it often requires a derivatization step to improve the analyte's thermal stability, chromatographic properties, and detection sensitivity.
This application note details a robust and sensitive method for the quantitative analysis of aldehydes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatization reagent, followed by GC-MS analysis. While the topic mentions m-Anisaldehyde-d3, it is important to clarify that deuterated aromatic aldehydes like this compound or Benzaldehyde-d6 are not derivatization reagents themselves. Instead, they are ideally suited for use as internal standards (IS) for isotope dilution mass spectrometry, which provides the highest accuracy and precision in quantitative analysis.
Principle of the Method
The method is based on two key principles:
-
Derivatization: Aldehydes react with PFBHA to form stable, volatile oxime derivatives. The pentafluorobenzyl group in the PFBHA molecule is highly electronegative, which makes the derivatives particularly sensitive to detection by electron capture negative ionization (ECNI) mass spectrometry, although electron ionization (EI) is also commonly used.[1][2] The reaction is quantitative and helps to overcome issues with the thermal lability of some aldehydes.[3]
-
Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., this compound or Benzaldehyde-d6) is added to the sample prior to preparation and analysis. This IS behaves almost identically to the target analyte throughout the extraction, derivatization, and injection process. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or injection volume.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methanol, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)
-
Internal Standard: this compound or Benzaldehyde-d6
-
Target Aldehyde Standards: Formaldehyde, Acetaldehyde, Propionaldehyde, Butyraldehyde, Benzaldehyde, Hexanal, etc.
-
Reagent Water: Deionized water (>18 MΩ·cm)
-
Buffers: Phosphate buffer (pH 7) or other suitable buffer system
-
Glassware: Vials with PTFE-lined caps, pipettes, volumetric flasks
-
Equipment: Vortex mixer, heating block or water bath, centrifuge, GC-MS system
2. Preparation of Solutions
-
PFBHA Solution (15 mg/mL): Dissolve 150 mg of PFBHA-HCl in 10 mL of reagent water. This solution should be prepared fresh.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 with methanol.
-
Aldehyde Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by diluting stock solutions of the target aldehydes in methanol.
3. Sample Preparation and Derivatization Protocol
-
Sample Collection: To a 2 mL autosampler vial, add 1 mL of the aqueous sample (e.g., plasma, urine, environmental water sample).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (1 µg/mL) to the vial.
-
pH Adjustment: Adjust the sample pH to approximately 7 using a suitable buffer, if necessary.
-
Addition of Derivatization Reagent: Add 100 µL of the PFBHA solution (15 mg/mL) to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Extraction: Add 500 µL of hexane (or ethyl acetate) to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic layer.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to ensure complete separation of the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean autosampler vial with a micro-insert.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: GC-MS Parameters for PFBHA-Derivatized Aldehydes
| Analyte | Internal Standard | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Formaldehyde | Benzaldehyde-d6 | ~8.5 | 225 | 181, 226 |
| Acetaldehyde | Benzaldehyde-d6 | ~9.2 | 239 | 181, 240 |
| Propionaldehyde | Benzaldehyde-d6 | ~10.1 | 253 | 181, 254 |
| Butyraldehyde | Benzaldehyde-d6 | ~11.5 | 267 | 181, 268 |
| Hexanal | Benzaldehyde-d6 | ~14.8 | 295 | 181, 296 |
| Benzaldehyde | Benzaldehyde-d6 | ~17.2 | 301 | 181, 302 |
| Benzaldehyde-d6 (IS) | - | ~17.1 | 307 | 181, 308 |
Note: Retention times are approximate and will vary depending on the specific GC column and temperature program used. The ion at m/z 181 corresponds to the pentafluorotropylium cation and is a characteristic fragment for PFBHA derivatives.[4]
Recommended GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: 1 µL, Splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
Visualizations
Caption: Experimental workflow for aldehyde derivatization and analysis.
Caption: PFBHA derivatization reaction of an aldehyde.
References
- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: m-Anisaldehyde-d3 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of m-Anisaldehyde-d3 in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
m-Anisaldehyde, the non-deuterated analogue of this compound, is generally stable under normal temperatures and pressures when stored in closed containers.[1] However, prolonged exposure to aqueous environments can lead to degradation, primarily through oxidation. The deuteration in this compound is not expected to significantly alter its general chemical stability but may affect its metabolic stability in biological systems.
Q2: What factors can influence the stability of this compound in aqueous solutions?
Several factors can impact the stability of this compound in aqueous solutions:
-
pH: Aldehydes can be susceptible to oxidation, and the rate of this degradation can be pH-dependent. Acidic or basic conditions can catalyze oxidation or other degradation pathways.
-
Temperature: Higher temperatures typically accelerate chemical degradation, leading to a shorter half-life of the compound.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of aromatic aldehydes.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
-
Presence of Oxidizing Agents: Strong oxidizing agents will readily degrade this compound.[1]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a non-aqueous, inert solvent such as DMSO or ethanol. These stock solutions can then be diluted into aqueous buffers for your experiments. For short-term storage of stock solutions, refrigeration at 2-8 °C is advisable, while long-term storage should be at -20°C or -80°C.[2]
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays | Degradation of this compound in the aqueous assay buffer. | Prepare fresh dilutions of this compound in buffer immediately before each experiment. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. Consider using a stabilizing agent if degradation is significant. |
| Loss of compound during sample processing | Adsorption to plasticware or glassware. Oxidation during sample handling. | Use low-binding labware. Minimize exposure of the sample to air and light. Process samples on ice to reduce degradation. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is within the acceptable range for your experiment and does not cause precipitation. Sonication may aid in dissolution. |
| Unexpected peaks in analytical chromatograms | Presence of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a basic experiment to assess the short-term stability of this compound in different aqueous buffers.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Citrate buffer, pH 5.0
- Carbonate-bicarbonate buffer, pH 9.0
- HPLC-grade water and acetonitrile
- Calibrated pH meter
- HPLC-UV system
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Spike the stock solution into each of the aqueous buffers (PBS, Citrate, Carbonate-bicarbonate) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.
- Immediately after preparation (T=0), withdraw an aliquot from each solution, and quench with an equal volume of acetonitrile.
- Incubate the remaining solutions at room temperature (25°C) and at 37°C, protected from light.
- Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot with an equal volume of acetonitrile.
- Analyze all quenched samples by a suitable reverse-phase HPLC-UV method to determine the remaining concentration of this compound.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time for each condition.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- DMSO
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- HPLC-grade water and acetonitrile
- HPLC-UV/MS system
2. Procedure:
- Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
- Acid Hydrolysis: Mix the solution with an equal volume of 1 M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Mix the solution with an equal volume of 1 M NaOH and heat at 80°C for 2 hours.
- Oxidation: Mix the solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
- Neutralize the acidic and basic samples before analysis.
- Analyze all treated samples, along with an untreated control, by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 99.1 | 97.2 |
| 4 | 95.2 | 96.8 | 92.5 |
| 8 | 90.7 | 93.5 | 85.1 |
| 24 | 78.3 | 85.2 | 65.8 |
Visualizations
Caption: Factors influencing the degradation of this compound in aqueous solutions.
References
potential for deuterium exchange in m-Anisaldehyde-d3
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the isotopic stability of m-Anisaldehyde-d3. It is intended for researchers, scientists, and drug development professionals using this deuterated compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the deuterium label in this compound?
The three deuterium atoms in this compound are located on the methoxy group (-OCD₃). These are bonded to a primary (sp³) carbon atom. Generally, C-D bonds, particularly on non-activated alkyl groups, are highly stable and not considered "labile" or "exchangeable" under most standard experimental conditions. The label is expected to be robust throughout typical workups, purification (e.g., chromatography), and storage.
Q2: Can the deuterium atoms exchange with hydrogen under acidic or basic conditions?
While most routine acidic or basic conditions (e.g., aqueous buffers for biological assays, standard chromatographic mobile phases) will not cause deuterium exchange, extreme conditions could potentially compromise the label's integrity.
-
Acidic Conditions: Strong Brønsted or Lewis acids, often at elevated temperatures, are typically required to catalyze H/D exchange on aromatic molecules.[1] However, cleavage of the entire methoxy group is a more likely reaction under harsh acidic conditions than direct D/H exchange on the methyl group itself.
-
Basic Conditions: Base-catalyzed H/D exchange typically occurs at carbon centers with acidic protons, such as those adjacent to a carbonyl group (enolizable protons).[1][2] The protons (or deuterons) of a methoxy group are not acidic and do not participate in enolization. Therefore, significant exchange is not expected even with common bases. Extremely strong "superbasic" systems could potentially induce exchange, but these are not common in routine laboratory work.[3]
Q3: Is there a risk of deuterium exchange during catalytic reactions (e.g., hydrogenation)?
Yes, certain transition metal catalysts, particularly platinum (Pt) and palladium (Pd), can facilitate hydrogen isotope exchange.[1][4] If this compound is subjected to catalytic hydrogenation or other reactions involving metal catalysts in the presence of a hydrogen source (e.g., H₂ gas, protic solvents), there is a risk of D/H exchange on the methoxy group, in addition to reduction of the aldehyde. Platinum catalysts, in particular, show a higher tendency for deuteration of aromatic positions.[1]
Q4: Will I lose the deuterium label during LC-MS analysis? This phenomenon is often called "back-exchange."
Back-exchange is a significant concern primarily for labile deuterons, such as those on -OH, -NH, or -SH groups, which can rapidly exchange with protons from protic solvents (like water or methanol in the mobile phase) during analysis.[5] The C-D bonds in the methoxy group of this compound are covalent and non-labile. Therefore, back-exchange is not expected to occur under standard LC-MS conditions.[6] Analytical workflows for hydrogen-deuterium exchange (HDX) studies are specifically designed to minimize back-exchange of labile amide protons by quenching at low pH and temperature, further highlighting that non-labile C-D bonds are stable.[7][8]
Troubleshooting Guide
Issue: My mass spectrometry data indicates a partial or complete loss of the d3-label.
If you observe unexpected masses corresponding to d2, d1, or d0-m-Anisaldehyde, consider the following potential causes:
-
Purity of the Starting Material: Verify the isotopic purity of the this compound standard from the supplier's Certificate of Analysis. The issue may not be exchange but rather an initially impure sample.
-
Harsh Reaction Conditions: Review your experimental protocol. Were any of the following conditions used?
-
In-source Exchange (Mass Spectrometry): While rare for C-D bonds, some mass spectrometer ionization sources, particularly under specific conditions with certain analytes, can promote in-source H/D exchange.[10] This can sometimes be influenced by the matrix used in MALDI or the source conditions in ESI. Analyze a fresh, unreacted sample of your this compound standard to see if the deuterium loss is instrument-related.
Isotopic Stability Under Various Conditions
The following table summarizes the expected stability of the trideuteromethoxy group in this compound.
| Condition Category | Specific Condition | Expected Stability | Potential Risk & Notes |
| pH / Aqueous | Neutral (pH ~7), Room Temp | High | No significant exchange expected. |
| Mild Acid (e.g., pH 3-6), Room Temp | High | No significant exchange expected. | |
| Mild Base (e.g., pH 8-10), Room Temp | High | No significant exchange expected. | |
| Strong Acid (e.g., >1M DCl, D₂SO₄), High Temp | Low to Moderate | Risk of exchange or ether cleavage.[1][11] | |
| Strong Base (e.g., NaOD, KOtBu), High Temp | Moderate | Risk of exchange, though less likely than at other positions.[9] | |
| Solvents | Common Organic Solvents (ACN, MeOH, DCM, etc.) | High | Stable under recommended storage conditions.[12] |
| Analysis | Standard LC-MS (RP-HPLC, ESI) | High | Back-exchange is not expected for non-labile C-D bonds.[5][6] |
| Catalysis | Pt/C, Pd/C, Rh, Ir catalysts + H-source | Low | High risk of D/H exchange.[4][13] |
Experimental Protocol: Assessing Isotopic Stability by LC-MS
This protocol provides a straightforward method to test the stability of this compound under your specific experimental conditions.
Objective: To quantify the percentage of deuterium retention in this compound after incubation in a test buffer or solvent system.
Materials:
-
This compound (stock solution in a stable solvent like Acetonitrile)
-
Test Buffer/Solution (the experimental condition you want to test)
-
Quench Solution (e.g., 0.1% Formic Acid in Acetonitrile)
-
LC-MS system with an ESI source
Methodology:
-
Timepoint Zero (T=0) Sample:
-
Prepare a control sample by diluting the this compound stock solution directly in the Quench Solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
This sample represents 100% deuterium retention and serves as the baseline.
-
-
Incubation:
-
Add a small aliquot of the this compound stock solution to your Test Buffer/Solution.
-
Incubate the mixture under the desired experimental conditions (e.g., 37°C for 24 hours).
-
-
Timepoint X (T=X) Sample:
-
After the incubation period, take an aliquot from the mixture and dilute it with the Quench Solution to stop any potential reaction and prepare it for analysis. Ensure the final concentration is the same as the T=0 sample.
-
-
LC-MS Analysis:
-
Inject both the T=0 and T=X samples onto the LC-MS system.
-
Acquire the mass spectra for the m-Anisaldehyde peak in both runs. Use extracted ion chromatograms (EICs) for the masses of the deuterated and potentially exchanged species.
-
This compound (M): C₈H₅D₃O₂
-
m-Anisaldehyde-d2 (M-1): C₈H₆D₂O₂
-
m-Anisaldehyde-d1 (M-2): C₈H₇DO₂
-
m-Anisaldehyde-d0 (M-3): C₈H₈O₂
-
-
-
Data Analysis:
-
For both samples, integrate the peak areas for the parent ion of each isotopic species.
-
Calculate the percentage of deuterium retention for the T=X sample by comparing the distribution of the isotopic peaks to the T=0 sample. A stable label will show no significant increase in the M-1, M-2, or M-3 signals in the T=X sample compared to the T=0 baseline.
-
Visual Guides
Caption: Isotopic lability map for this compound.
Caption: Workflow for assessing the isotopic stability of this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. med.upenn.edu [med.upenn.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkali-metal bases in catalytic hydrogen isotope exchange processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Correcting for Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards, such as m-Anisaldehyde-d3, to correct for matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Disclaimer: The following guide uses this compound as a representative example of a deuterated internal standard (d-IS). The principles, protocols, and troubleshooting steps described are broadly applicable to other deuterated internal standards used for quantitative analysis. The primary assumption is that this compound is used as an internal standard for the quantification of its non-labeled analogue, m-Anisaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative methods.[1][2] These effects are a primary concern in bioanalysis as they can lead to inaccurate reporting of analyte concentrations.[3]
Q2: How does a deuterated internal standard like this compound help correct for matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where deuterium atoms replace one or more hydrogen atoms.[1] Because its physicochemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2][4] By calculating the response ratio of the analyte to the internal standard, any signal fluctuation caused by the matrix effect is normalized, allowing for accurate quantification.[2]
Q3: What is the "deuterium isotope effect," and how can it impact my results?
A3: The deuterium isotope effect can sometimes cause a slight difference in retention time between the deuterated internal standard and the non-labeled analyte, particularly in reversed-phase chromatography.[4] This separation occurs because the replacement of hydrogen with the heavier deuterium isotope can subtly alter the molecule's properties.[4] If the separation is significant, the analyte and the internal standard may elute into regions with different levels of ion suppression, leading to "differential matrix effects" where the internal standard fails to accurately compensate for the analyte's signal alteration.[2][4][5]
Q4: What are the key criteria for selecting an appropriate deuterated internal standard?
A4: An ideal deuterated internal standard should:
-
Be chemically and structurally almost identical to the analyte.[1]
-
Co-elute with the analyte or have a very close retention time.[4]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be clearly distinguished from the analyte by the mass spectrometer and to prevent isotopic crosstalk.[1]
-
Be isotopically stable and not undergo back-exchange of deuterium atoms.
Q5: What are the regulatory expectations for evaluating matrix effects?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation.[6][7] Guidelines recommend assessing the matrix effect by analyzing quality control (QC) samples at low and high concentrations in matrix from at least six different individual sources or lots.[6][7] The accuracy for each source should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV%) should not exceed 15%.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in internal standard (IS) response across samples. | Differential Matrix Effects: The IS and analyte are separating on the column and experiencing different degrees of ion suppression.[2][4] | Optimize Chromatography: Adjust the LC gradient, flow rate, or change the column to achieve co-elution of the analyte and the IS.[3] |
| Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution. | Review Protocol: Ensure the sample preparation protocol is followed precisely. Verify the accuracy of pipettes and automated liquid handlers. | |
| Instrument Instability: Fluctuations in the ion source or mass spectrometer performance. | Check Instrument Performance: Run system suitability tests. Clean the ion source and check for stable spray and consistent signal with a standard solution. | |
| Analyte/IS response ratio is inconsistent for the same concentration. | Non-Co-elution: A slight retention time shift is causing the analyte and IS to be affected differently by the matrix.[5] | Improve Chromatographic Resolution: A slower gradient or a column with higher efficiency may improve co-elution and ensure both compounds experience the same matrix environment.[3] |
| Interference: A component in a specific matrix lot is interfering with the analyte or the IS at its specific mass transition. | Evaluate Selectivity: Analyze blank matrix from at least six different sources to confirm that no endogenous components interfere with the analyte or IS peaks.[6][7] | |
| Poor accuracy and precision in QC samples despite using a d-IS. | Inadequate Compensation: The chosen IS is not behaving identically to the analyte under the established conditions. | Perform Matrix Effect Experiment: Quantitatively assess the matrix effect using the post-extraction spike protocol (see below) to confirm if the IS is effectively compensating.[2] |
| Cross-Contamination or Carryover: High-concentration samples may be affecting subsequent low-concentration samples. | Optimize Wash Method: Increase the strength of the autosampler wash solvent and/or the number of wash cycles between injections. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantitatively determine the matrix factor (MF), recovery (RE), and process efficiency (PE).[2]
Objective: To measure the absolute and relative matrix effects on the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples (typically at low and high QC concentrations):
-
Set A (Neat Solution): Spike the analyte (e.g., m-Anisaldehyde) and the internal standard (e.g., this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix from at least six different sources through the entire sample preparation procedure. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Measures the degree of ion suppression or enhancement.[2]
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Measures the efficiency of the extraction process.[2]
-
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A)
-
Measures the overall efficiency of the entire method.[2]
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Indicates how well the internal standard corrects for the matrix effect on the analyte.[2]
-
-
Data Presentation
Table 1: Interpretation of Matrix Effect Experiment Results
| Parameter | Calculated Value | Interpretation |
| Matrix Factor (MF) | MF < 1 | Ion Suppression[2] |
| MF > 1 | Ion Enhancement[2] | |
| MF = 1 | No Matrix Effect[2] | |
| IS-Normalized MF | Value is close to 1.0 | The deuterated IS is effectively compensating for the matrix effect.[2] |
| Value is significantly different from 1.0 | The IS is not adequately correcting for the matrix effect, indicating differential matrix effects.[2] | |
| Recovery (RE) | Value is high and consistent (e.g., >85%) | The extraction process is efficient and reproducible. |
| Value is low or highly variable | The extraction process is inefficient or inconsistent. |
Table 2: Hypothetical LC-MS/MS Parameters for m-Anisaldehyde Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte (m-Anisaldehyde) | MRM Transition: 137.1 -> 109.1 (Quantifier), 137.1 -> 94.1 (Qualifier) |
| IS (this compound) | MRM Transition: 140.1 -> 112.1 (Quantifier) |
Visualizations
Caption: A workflow diagram illustrating the key steps for the quantitative evaluation of matrix effects.
Caption: A logical decision tree for troubleshooting common issues encountered when using a deuterated internal standard.
References
Technical Support Center: m-Anisaldehyde-d3 Synthesis and Purification
Welcome to the Technical Support Center for the synthesis and purification of m-Anisaldehyde-d3. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure a successful synthesis and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis. This involves the O-methylation of 3-hydroxybenzaldehyde using a deuterated methylating agent, such as methyl iodide-d3 (CD₃I), in the presence of a base.
Q2: What are the critical parameters for a successful Williamson ether synthesis of this compound?
A2: Key parameters include the choice of a suitable base (e.g., potassium carbonate, sodium hydride), an appropriate solvent (e.g., acetone, DMF, acetonitrile), and maintaining anhydrous (dry) reaction conditions to prevent side reactions. Reaction temperature and time are also crucial for driving the reaction to completion.
Q3: My this compound appears to be degrading during column chromatography on silica gel. What could be the cause?
A3: Aldehydes can be sensitive to the acidic nature of silica gel, which can lead to decomposition or formation of acetals if alcohol-containing eluents are used. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent or use a different stationary phase like alumina.
Q4: What is an alternative purification method if column chromatography is problematic?
A4: A highly effective alternative is purification via a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Q5: How can I confirm the successful incorporation of the deuterium label?
A5: The most definitive methods are ¹H NMR and mass spectrometry. In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons (around 3.8 ppm) will be absent. In the mass spectrum, the molecular ion peak will be observed at m/z 139, which is 3 mass units higher than the non-deuterated m-Anisaldehyde (m/z 136).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Synthesis: Low or No Product Yield | 1. Incomplete deprotonation of 3-hydroxybenzaldehyde. 2. Inactive or poor quality deuterated methylating agent. 3. Presence of water in the reaction. 4. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure it is fresh and dry. 2. Use a fresh, high-purity source of methyl iodide-d3. 3. Use anhydrous solvents and dry all glassware thoroughly before use. 4. Monitor the reaction by TLC and consider increasing the reaction time or temperature if the starting material is still present. |
| Synthesis: Presence of Unreacted 3-Hydroxybenzaldehyde | 1. Insufficient amount of base or methyl iodide-d3. 2. Poor reactivity of the methylating agent. | 1. Use a slight excess (1.1-1.5 equivalents) of both the base and methyl iodide-d3. 2. Ensure the methyl iodide-d3 is of high purity and has been stored correctly. |
| Purification: Product Streaking on TLC Plate | 1. The compound may be too polar for the chosen eluent system. 2. The compound may be degrading on the silica gel plate. | 1. Increase the polarity of the eluent system gradually. 2. Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica gel. |
| Purification: Co-elution of Impurities during Column Chromatography | 1. Impurities have similar polarity to the product. | 1. Try a different solvent system for elution. 2. Consider using an alternative purification method such as bisulfite adduct formation. |
| Purification: Low Recovery from Bisulfite Extraction | 1. Incomplete formation of the bisulfite adduct. 2. The bisulfite adduct is partially soluble in the organic phase. 3. Incomplete regeneration of the aldehyde from the adduct. | 1. Ensure the sodium bisulfite solution is saturated and freshly prepared. Increase the reaction time with the bisulfite solution. 2. Perform multiple extractions of the organic layer with the bisulfite solution. 3. Ensure the pH is sufficiently basic (pH > 10) during the regeneration step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and methyl iodide-d3.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Hydroxybenzaldehyde | 122.12 | 5.0 g | 40.9 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.5 g | 61.4 mmol | 1.5 |
| Methyl Iodide-d3 (CD₃I) | 144.96 | 6.5 g (2.85 mL) | 44.8 mmol | 1.1 |
| Acetone, anhydrous | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and anhydrous potassium carbonate (8.5 g, 61.4 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide-d3 (2.85 mL, 44.8 mmol) to the suspension dropwise using a syringe.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of 3-hydroxybenzaldehyde), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide salts and wash the solid with acetone.
-
Combine the filtrate and the acetone washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified using either Protocol 2 or Protocol 3.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a mixture of hexane and ethyl acetate. A typical starting gradient is 95:5 (Hexane:Ethyl Acetate), gradually increasing the polarity. The product will elute at a moderate polarity.
-
Troubleshooting: If streaking or decomposition is observed on TLC, add 0.1% triethylamine to the eluent mixture.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is an excellent alternative for removing non-aldehydic impurities.
Procedure:
-
Dissolve the crude product in 50 mL of methanol in a separatory funnel.
-
Add 10 mL of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Add 50 mL of deionized water and 50 mL of diethyl ether to the funnel and shake again.
-
Allow the layers to separate. The aqueous layer contains the bisulfite adduct of this compound. The organic layer contains non-aldehydic impurities.
-
Separate and collect the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
To regenerate the aldehyde, place the combined aqueous layers in a clean separatory funnel and add 50 mL of diethyl ether.
-
Slowly add a 2M sodium hydroxide solution dropwise while swirling until the pH of the aqueous layer is >10 (check with pH paper).
-
Shake the funnel to extract the regenerated this compound into the diethyl ether layer.
-
Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Analytical Data
Expected ¹H NMR of this compound (400 MHz, CDCl₃):
-
δ 9.98 (s, 1H, -CHO)
-
δ 7.51 (m, 2H, Ar-H)
-
δ 7.41 (m, 1H, Ar-H)
-
δ 7.30-7.25 (m, 1H, Ar-H)
Note: The singlet for the methoxy group protons (O-CH₃) at ~3.8 ppm in the non-deuterated compound will be absent.
Expected ¹³C NMR of this compound (100 MHz, CDCl₃):
-
δ 193.0 (-CHO)
-
δ 159.8 (Ar-C-O)
-
δ 137.6 (Ar-C)
-
δ 130.3 (Ar-CH)
-
δ 122.5 (Ar-CH)
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δ 121.0 (Ar-CH)
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δ 112.9 (Ar-CH)
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δ 55.4 (septet, J ≈ 21 Hz, -OCD₃)
Note: The signal for the deuterated methoxy carbon will appear as a multiplet (septet) due to coupling with the three deuterium atoms.
Expected Mass Spectrum (EI) of this compound:
-
Molecular Ion (M⁺): m/z 139
-
Key Fragments:
-
m/z 138 ([M-H]⁺)
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m/z 110 ([M-CHO]⁺)
-
m/z 95 ([M-CD₃O]⁺)
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m/z 77 ([C₆H₅]⁺)
-
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Storage and Handling of Deuterated Aromatic Aldehydes
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of deuterated aromatic aldehydes to ensure their stability, isotopic purity, and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in storing and handling deuterated aromatic aldehydes?
The main challenges include preventing hydrogen-deuterium (H-D) exchange, managing hygroscopicity (moisture absorption), and avoiding chemical degradation from exposure to light, heat, and oxygen.[1] These factors can compromise the isotopic purity and chemical integrity of the compounds, leading to inaccurate experimental results.
Q2: What are the ideal storage conditions for deuterated aromatic aldehydes?
To maintain stability, deuterated aromatic aldehydes should be stored in a cool, dark, and dry environment under an inert atmosphere. Specific temperature recommendations can vary, but a general guideline is to store them at controlled room temperature (15-25°C) for short-term use and refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[2][3] Always refer to the manufacturer's specific recommendations.
Q3: How does exposure to air and light affect deuterated aromatic aldehydes?
Exposure to air can lead to oxidation of the aldehyde group to a carboxylic acid (e.g., deuterated benzaldehyde oxidizing to deuterated benzoic acid), which is often indicated by a yellowish discoloration of the compound.[3] Light, especially UV light, can catalyze degradation and polymerization reactions.[2] Therefore, it is crucial to store these compounds in airtight, amber glass vials or other light-protecting containers.[2]
Q4: How can I prevent hydrogen-deuterium (H-D) exchange?
H-D exchange can occur when the deuterated aldehyde comes into contact with protic sources like water or alcohols. To minimize this:
-
Handle the compounds under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Use dry glassware and syringes.[1]
-
Whenever possible, use aprotic deuterated solvents.[1]
Q5: My deuterated aromatic aldehyde has turned yellow. Can I still use it?
A yellow discoloration often indicates oxidation to the corresponding benzoic acid.[3][4] The suitability of the compound for your experiment will depend on the level of impurity and the tolerance of your application. It is recommended to re-analyze the purity of the compound using techniques like NMR or GC-MS before use. If the impurity level is significant, purification may be necessary.
Quantitative Data on Storage and Stability
While specific degradation kinetics for a wide range of deuterated aromatic aldehydes under various conditions are not extensively published, the following table summarizes the recommended storage conditions to ensure stability and minimize degradation. These recommendations are based on best practices for handling air- and moisture-sensitive compounds and information available for benzaldehyde, a close structural analog.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term: 15-25°C[3] Long-term: 2-8°C or -20°C[2][5] | Slows down the rate of oxidation and other degradation reactions.[3] |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | Prevents oxidation of the aldehyde to a carboxylic acid.[3] |
| Light Exposure | Store in amber vials or dark place[2] | Prevents light-induced degradation and polymerization.[2] |
| Container | Tightly sealed, airtight glass containers[3] | Prevents ingress of moisture and oxygen.[2] |
| Relative Humidity | Store in a dry place (e.g., desiccator)[1] | Minimizes moisture absorption, which can lead to H-D exchange.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of deuterated aromatic aldehydes.
Problem 1: Unexpectedly low isotopic enrichment in my sample.
-
Possible Cause: Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.
-
Solution: Handle the compound in a glovebox or under a stream of dry, inert gas.[1] Use oven-dried glassware and anhydrous solvents. Re-evaluate your experimental setup to eliminate sources of moisture.
-
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use fresh, high-purity deuterated solvents and verify the isotopic purity of all reagents used in the experiment.
-
-
Possible Cause: Improper storage.
-
Solution: Ensure the compound was stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).[2] Check the expiration date of the compound.
-
Problem 2: The deuterated aromatic aldehyde has changed color (e.g., from colorless to yellow).
-
Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid (e.g., benzoic acid).[3][4]
-
Solution: Confirm the identity of the impurity by NMR or GC-MS analysis. If the impurity level is unacceptable, consider purifying the aldehyde by distillation or chromatography. To prevent future oxidation, ensure storage under an inert atmosphere and in a tightly sealed container.[3]
-
Problem 3: Inconsistent results in reactions using the deuterated aromatic aldehyde.
-
Possible Cause: Partial degradation or presence of impurities.
-
Solution: Assess the purity of the aldehyde using a suitable analytical method (NMR, GC-MS). If impurities are detected, purify the compound before use. Review your handling procedures to minimize exposure to air, light, and moisture.
-
-
Possible Cause: Inaccurate quantification of the aldehyde due to hygroscopicity.
-
Solution: If the compound is known to be hygroscopic, weigh it in a dry environment (e.g., a glovebox) to ensure accurate measurement.
-
Below is a logical workflow to troubleshoot issues with deuterated aromatic aldehydes.
Experimental Protocols
Protocol 1: Purity and Isotopic Enrichment Analysis by Quantitative ¹H NMR (qNMR)
This protocol provides a general method for determining the chemical purity and isotopic enrichment of a deuterated aromatic aldehyde using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Materials:
-
Deuterated aromatic aldehyde sample
-
High-purity internal standard (e.g., dimethyl sulfone, maleic anhydride)
-
Anhydrous deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated aromatic aldehyde (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the standard to the sample should be chosen to give well-resolved and integrable signals.
-
Dissolve the mixture in a precise volume of anhydrous deuterated solvent (e.g., 1.0 mL).
-
Transfer an aliquot of the solution (e.g., 0.7 mL) to a dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use acquisition parameters suitable for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30-60 seconds is often sufficient).[6]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signal of the deuterated aromatic aldehyde (e.g., the aromatic protons) and a well-resolved signal from the internal standard.
-
Calculate the chemical purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
-
To determine isotopic enrichment, compare the integral of the residual aldehydic proton signal to the integral of a non-deuterated aromatic proton signal within the same molecule.
-
Visualizing the Purity Analysis Workflow
References
troubleshooting poor peak shape with m-Anisaldehyde-d3
Technical Support Center: m-Anisaldehyde-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For a compound like this compound, it typically points to undesirable secondary interactions within your analytical system or physical issues with the column.
-
Chemical Causes (Active Sites): The most frequent cause of peak tailing is the interaction of the analyte with active sites in the system.
-
In LC: Polar aldehydes can interact with acidic silanol groups (Si-OH) on the surface of silica-based columns. These secondary interactions cause some molecules to be retained longer than others, resulting in a tail.
-
In GC: Active sites can be present in the inlet liner (especially if it's contaminated or not deactivated), on the column head, or on glass wool packing. These sites can adsorb the aldehyde, leading to tailing.
-
-
Physical Causes:
-
Column Void: A void or channel in the column's packing material at the inlet can cause the sample to travel through different path lengths, resulting in a distorted peak. This can happen if all peaks in your chromatogram exhibit tailing.
-
Extra-Column Volume: Excessive tubing length or improperly seated fittings between the injector, column, and detector can lead to peak broadening and tailing.
-
-
Analyte-Specific Issues:
-
Mass Overload: Injecting too much sample can overload the column, although this more commonly causes peak fronting, it can also contribute to tailing under certain conditions.
-
Q2: How can I fix peak tailing for this compound?
To resolve peak tailing, a systematic approach is recommended. The following workflow diagram and table outline the key steps.
Caption: Troubleshooting workflow for poor peak shape.
Table 1: Summary of Solutions for Peak Tailing
| Parameter / Component | Recommended Action & Rationale |
|---|---|
| LC Column | Use a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. End-capping blocks the acidic silanol groups, minimizing secondary interactions. |
| GC Inlet Liner | Use a deactivated liner, preferably with glass wool. An active liner is a primary source of peak tailing in GC. Replace it regularly. |
| LC Mobile Phase pH | The pKa of anisaldehyde's hydrate is very high (~15.96 for the p-isomer), so it is neutral in typical pH ranges.[1] However, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid) can suppress the ionization of residual silanol groups on the column packing, reducing their ability to interact with the analyte. |
| System Passivation | If metal-analyte interactions are suspected, passivate the LC or GC system to remove active sites and create an inert surface. See the protocol below. |
| Column Integrity | If all peaks are tailing, suspect a physical issue. Replace the in-line filter or guard column first. If the problem persists, reverse-flush the analytical column (as per manufacturer's instructions) or replace it. |
Q3: My this compound peak is fronting. What is the cause and solution?
Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by column overload or sample solvent issues.
-
Column Overload: You have injected too much analyte mass onto the column. The stationary phase becomes saturated, and excess molecules travel through the column faster, leading to a front.
-
Sample Solvent Incompatibility (LC): If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile for a run starting at 10% acetonitrile), the sample will not focus properly at the head of the column. This causes the peak to spread out and often front.
Table 2: Solutions for Peak Fronting
| Cause | Corrective Action |
|---|---|
| Column Overload | 1. Dilute the Sample: Reduce the concentration of this compound in your sample. 2. Reduce Injection Volume: Inject a smaller volume onto the column. 3. Use a Higher Capacity Column: Switch to a column with a wider internal diameter (ID) or a thicker stationary phase film (for GC). |
| Solvent Mismatch | 1. Match the Solvent: Dissolve your sample in the initial mobile phase whenever possible. 2. Use a Weaker Solvent: If solubility is an issue, use the weakest solvent that can adequately dissolve your sample. |
Q4: Why is my this compound peak splitting into two?
Peak splitting can be a complex issue. The first step is to determine if all peaks in the chromatogram are splitting or just the analyte of interest.
-
All Peaks Splitting: This strongly indicates a problem at or before the column inlet.
-
Blocked Frit/Guard Column: Particulates from the sample or system can block the inlet frit, causing the sample flow path to be disturbed.
-
Column Void: A void at the head of the column creates two different paths for the sample, leading to a split peak.
-
-
Only this compound Peak is Splitting: This points to a chemical or method-specific issue.
-
Solvent Effect: As with peak fronting, injecting in a solvent much stronger than the mobile phase can cause peak distortion that appears as splitting.
-
Co-elution: An interfering compound may be eluting at almost the same time.
-
Deuterium Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2][3] While this doesn't typically cause a single peak to split, it can lead to poor integration or apparent splitting if the resolution from the non-deuterated m-Anisaldehyde is incomplete.
-
Experimental Protocols
Protocol 1: Recommended Starting Method for GC-MS Analysis
This protocol is a robust starting point for analyzing this compound. Optimization may be required based on your specific instrument and sample matrix. This method is adapted from a validated protocol for the isomeric p-Anisaldehyde.[2][4]
-
Instrumentation & Column:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.
-
-
GC Parameters:
-
Inlet: Split mode (10:1 ratio)
-
Inlet Temperature: 260 °C
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (C₈H₅D₃O₂), monitor characteristic ions. The non-deuterated compound's primary ion is m/z 135.[4] The deuterated standard will have a shifted mass spectrum. A full scan should be run first to determine the appropriate ions to monitor (e.g., m/z 138, 110).
-
-
Sample Preparation:
-
Dissolve the this compound standard and samples in a suitable solvent like Acetonitrile or Dichloromethane.
-
Protocol 2: Recommended Starting Method for LC-MS/MS Analysis
This protocol provides a general-purpose starting point for LC-MS/MS analysis.
-
Instrumentation & Column:
-
Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18, 2.1 mm ID x 100 mm, 2.6 µm particle size.
-
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas flows, source temperature, and spray voltage for your specific instrument.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and stable product ions by infusing a standard solution of this compound.
-
-
Sample Preparation:
-
Dissolve the standard and samples in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
-
Protocol 3: System Passivation for Persistent Peak Tailing
If you suspect that interactions with metal surfaces in your LC system are causing peak shape issues, a system passivation can help.[5]
-
Preparation:
-
Remove the guard column and analytical column. Connect the injector directly to the detector with a union.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
-
Procedure:
-
Step 1 (Wash): Flush the entire system with HPLC-grade water for 30 minutes.
-
Step 2 (Acid Treatment): Prepare a solution of 6M Nitric Acid. Flush the system with this solution at a low flow rate (e.g., 0.2 mL/min) for 60-90 minutes. Warning: Ensure all system components are compatible with nitric acid.
-
Step 3 (Rinse): Flush the system thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper). This may take 60 minutes or more.
-
Step 4 (Final Flush): Flush the system with a solvent like Methanol or Isopropanol before re-introducing your mobile phase.
-
Quantitative Data & Method Optimization
While specific peak shape data for this compound is not widely published, the following tables summarize how key parameters can be adjusted to optimize peak shape, based on established chromatographic principles and data from similar compounds.[2][4][6]
Table 3: GC Method Optimization for this compound
| Parameter | Initial Setting | Adjustment & Observation | Recommendation for Good Peak Shape |
|---|---|---|---|
| Inlet Temperature | 260 °C | Lowering temperature may cause slow vaporization (broad peaks). Too high can cause degradation. | Set 10-20 °C above the final oven temperature, but do not exceed the column's max limit. |
| Oven Ramp Rate | 20 °C/min | A slower ramp rate increases analysis time but can improve resolution and peak shape for closely eluting compounds. | A faster ramp is generally acceptable for this analyte if resolution from other components is sufficient. |
| Carrier Gas Flow | 2.0 mL/min | Lower flow rates can increase efficiency but also analysis time. Higher flow rates can lead to peak broadening. | Optimize for the best balance of peak width and analysis time. 1.5 - 2.5 mL/min is a typical range. |
| Column Choice | DB-1 | A more polar column (e.g., DB-5) might show different selectivity but could also increase tailing if not properly deactivated. | A non-polar, well-deactivated column like a DB-1 or HP-5 is a robust choice for aromatic aldehydes.[4] |
Table 4: LC Method Optimization for this compound
| Parameter | Initial Setting | Adjustment & Observation | Recommendation for Good Peak Shape |
|---|---|---|---|
| Organic Modifier | Acetonitrile | Methanol can provide different selectivity and sometimes reduces peak tailing for certain compounds. | Acetonitrile generally provides sharper peaks and lower backpressure. It is a good first choice. |
| Mobile Phase pH | 0.1% Formic Acid (~pH 2.7) | Since anisaldehyde is neutral, changing pH will not affect its ionization. However, a low pH (~2.5-3) is recommended to suppress silanol activity on the column, which is a primary cause of tailing.[6] | Maintain a consistent, low pH using an additive like formic acid. |
| Column Temperature | 40 °C | Increasing temperature lowers mobile phase viscosity, which can lead to sharper peaks and shorter retention times. | 35-45 °C is a good range to ensure reproducible chromatography. |
Visualization of Analyte-System Interactions
The following diagram illustrates the chemical interactions within an LC system that can lead to peak tailing for polar analytes like m-Anisaldehyde.
Caption: Interactions leading to ideal vs. poor peak shape.
References
Technical Support Center: Optimizing LC-MS Source Conditions for m-Anisaldehyde-d3
Welcome to the technical support center for the LC-MS analysis of m-Anisaldehyde-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS source settings for analyzing this compound?
For a small aromatic aldehyde like this compound, starting with general Electrospray Ionization (ESI) conditions is recommended. ESI is a soft ionization technique suitable for moderately polar small molecules.[1][2] A good starting point would be to perform an infusion of the standard to determine the optimal ionization polarity (positive or negative ion mode).[3]
Here is a table of suggested starting parameters for ESI source optimization:
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ionization Mode | ESI | ESI | ESI is a versatile soft ionization technique for a wide range of small molecules.[1] |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 to -4.0 kV | This range is generally effective for generating a stable electrospray.[4] |
| Nebulizer Gas Pressure | 20 - 60 psi | 20 - 60 psi | Controls the formation of fine droplets for efficient ionization.[4] |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Aids in the desolvation of the droplets. |
| Drying Gas Temperature | 250 - 350 °C | 250 - 350 °C | Facilitates solvent evaporation; higher temperatures can risk thermal degradation.[4][5] |
| Sheath Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Helps to focus the electrospray into the mass spectrometer inlet. |
| Sheath Gas Temperature | 250 - 350 °C | 250 - 350 °C | Further aids in desolvation. |
Q2: How does the deuterium label on this compound affect LC-MS analysis?
The three deuterium atoms in this compound serve to differentiate it from the unlabeled m-Anisaldehyde, making it an excellent internal standard for quantitative analysis.[6] The key effects are:
-
Mass Shift: The molecular weight is increased by approximately 3 Da, allowing for mass-based separation and detection from the unlabeled analyte.
-
Co-elution: Deuterated standards are chemically very similar to their non-deuterated counterparts and will typically co-elute under reversed-phase LC conditions.[7] This is crucial for correcting for matrix effects.
-
Ionization Efficiency: The ionization efficiency is expected to be very similar to the unlabeled compound.
Q3: What are the expected fragmentation patterns for m-Anisaldehyde in MS/MS analysis?
For aromatic aldehydes like m-Anisaldehyde, characteristic fragmentation patterns can be expected.[8][9] The molecular ion peak ([M+H]⁺) for m-Anisaldehyde would be at m/z 137. For this compound, this would be at m/z 140. Common fragmentation pathways for benzaldehyde, a similar structure, include the loss of a hydrogen radical or a carbonyl group.[9]
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Description |
| 137 (m-Anisaldehyde) | Loss of H• | 136 | Loss of a hydrogen radical. |
| 137 (m-Anisaldehyde) | Loss of CO | 109 | Loss of carbon monoxide. |
| 140 (this compound) | Loss of H•/D• | 139/138 | Loss of a hydrogen or deuterium radical. |
| 140 (this compound) | Loss of CO | 112 | Loss of carbon monoxide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Signal | - Incorrect ionization mode (positive vs. negative).- Suboptimal source parameters.- Sample degradation. | - Infuse the analyte and test both positive and negative ion modes.- Systematically optimize source parameters (see experimental protocol below).- Prepare fresh sample and standards. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Column contamination or aging.- Inappropriate mobile phase pH.- Sample solvent stronger than the mobile phase.[10] | - Flush the column or replace if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dilute the sample in the initial mobile phase.[11] |
| High Background Noise | - Contaminated mobile phase or solvents.- Leaks in the LC system.- Dirty ion source. | - Use high-purity LC-MS grade solvents and additives.- Check all fittings and connections for leaks.[12]- Clean the ion source components according to the manufacturer's guidelines. |
| In-source Fragmentation | - High cone/nozzle/skimmer voltage.[1][13] | - Reduce the cone/nozzle/skimmer voltage to minimize fragmentation before the mass analyzer.[1] |
| Poor Reproducibility | - Unstable electrospray.- Fluctuations in source temperature or gas flows.- Inconsistent sample preparation. | - Check for blockages in the ESI needle.- Ensure the source parameters are stable throughout the run.- Use a consistent and validated sample preparation protocol. |
Experimental Protocols
Methodology for LC-MS Source Condition Optimization
This protocol outlines a systematic approach to optimize ESI source conditions for this compound using flow injection analysis (FIA) or infusion.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Initial System Setup:
-
Set up the LC system for infusion or flow injection analysis.
-
Begin with the suggested starting parameters from the FAQ section.
-
-
Optimization of Gas Flows and Temperatures:
-
While infusing the standard, monitor the signal intensity of the precursor ion (m/z 140).
-
Vary the drying gas flow in increments of 1-2 L/min and observe the effect on the signal.
-
Once an optimal flow is found, vary the drying gas temperature in 25 °C increments.
-
Repeat this process for the nebulizer gas pressure.
-
-
Optimization of Voltages:
-
With the optimized gas flows and temperatures, adjust the capillary voltage in 0.5 kV increments to maximize the signal and stability.
-
Optimize the cone/nozzle/skimmer voltage. Start with a low value and gradually increase it. Aim for maximum precursor ion intensity with minimal in-source fragmentation.[1]
-
-
Collision Energy Optimization (for MS/MS):
-
If performing MS/MS, select the precursor ion (m/z 140).
-
Ramp the collision energy (e.g., from 5 to 40 eV) to identify the optimal energy for generating stable and abundant product ions.[14]
-
-
Verification: Once the optimal parameters are determined, perform several injections to ensure the signal is stable and reproducible.
Visualizations
Caption: Workflow for optimizing LC-MS source conditions for this compound.
Caption: A logical diagram for troubleshooting common LC-MS issues.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
minimizing ion suppression of m-Anisaldehyde-d3 signal
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers minimize ion suppression of the m-Anisaldehyde-d3 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1][2] It occurs when co-eluting components from your sample matrix compete with your analyte for ionization in the mass spectrometer's source.[2][3] This competition leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of your analytical method.[1][4] Even though this compound is a stable isotope-labeled internal standard (SIL-IS), it is still susceptible to these effects.
Q2: What are the common causes of ion suppression?
A2: Ion suppression can originate from various sources, including both endogenous and exogenous substances.[3] Common causes include:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can interfere with ionization.[5]
-
Mobile Phase Additives: Non-volatile salts and certain ion-pairing agents, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression.[4][6][7]
-
Exogenous Contaminants: Substances introduced during sample handling, such as plasticizers from collection tubes or detergents, can also co-elute and cause suppression.[1][3]
Q3: How can I confirm that ion suppression is the cause of my low signal?
A3: A post-column infusion experiment is a definitive way to identify ion suppression.[3][8] This technique involves infusing a constant flow of your this compound standard into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system.[8] A dip in the otherwise stable baseline signal at specific retention times indicates the elution of interfering components from the matrix that are suppressing the this compound signal.[3]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][3] This is due to the fundamental differences in their ionization mechanisms. ESI relies on a delicate process of droplet formation and solvent evaporation, which is easily disrupted by non-volatile matrix components.[1] APCI, being a gas-phase ionization technique, is often less affected by these matrix components.[3]
Q5: Since this compound is an internal standard, doesn't that automatically correct for ion suppression?
A5: While using a SIL-IS like this compound is the gold standard for compensating for matrix effects, it is not always a perfect solution.[4] For the correction to be accurate, the analyte and the internal standard must co-elute perfectly and experience the exact same degree of ion suppression.[3] Even minor differences in retention time between the analyte and this compound can lead to them being affected differently by a narrow, co-eluting interference, which can compromise quantification.
Troubleshooting Guide
Problem: Low this compound signal in matrix samples compared to neat standards.
-
Possible Cause: Significant matrix-induced ion suppression.[8]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][9] Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4]
-
Improve Chromatographic Separation: Modify your LC method to separate the this compound peak from the regions of ion suppression.[8] This can be achieved by adjusting the gradient, changing the mobile phase composition, or trying a column with a different chemistry.[8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[1][4] However, this also reduces the analyte concentration, so it is only a viable option if the signal remains well above the limit of detection.
-
Problem: High variability in the this compound signal across different samples.
-
Possible Cause: Inconsistent matrix effects from sample to sample.
-
Solutions:
-
Standardize Sample Preparation: Ensure your sample cleanup protocol (e.g., SPE) is robust and consistently applied to all samples to minimize variability in the final extracts.[4]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples.[2][10] This helps to normalize the effect of the matrix across the entire analytical run.
-
Problem: The analyte-to-internal standard (this compound) ratio is inconsistent.
-
Possible Cause: The analyte and this compound are experiencing different degrees of ion suppression due to slight chromatographic separation.
-
Solutions:
-
Co-elution Adjustment: Fine-tune the chromatographic conditions to ensure the analyte and this compound have identical retention times.[3]
-
Investigate Interferences: Perform a post-column infusion experiment (see protocol below) to visualize the suppression zone. If a sharp dip in the signal aligns with your peaks, it confirms that a co-eluting substance is the issue.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (%)* | Phospholipid Removal Efficiency | Relative Cost & Complexity |
| Protein Precipitation (PPT) | 40-70% (Significant Suppression) | Low | Low |
| Liquid-Liquid Extraction (LLE) | 75-90% (Moderate Suppression) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 90-105% (Minimal Suppression) | High | High |
*Matrix Effect (%) is calculated as (Peak area in matrix) / (Peak area in neat solvent) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
-
Objective: To qualitatively identify retention time regions where co-eluting matrix components cause ion suppression.
-
Methodology:
-
Prepare a standard solution of this compound in a suitable mobile phase at a concentration that provides a stable, mid-range signal.
-
Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column outlet and the mass spectrometer inlet.[8]
-
Begin data acquisition on the mass spectrometer, monitoring the MRM transition for this compound. A stable signal (baseline) should be observed.
-
Inject a blank matrix extract (a sample prepared without the analyte or IS) onto the LC column and run your standard chromatographic method.
-
Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression caused by eluting matrix components.[3][8]
-
Protocol 2: Quantitative Matrix Effect Evaluation
-
Objective: To quantify the degree of ion suppression affecting the this compound signal.
-
Methodology:
-
Prepare two sets of samples at a known concentration of this compound.
-
Set A: Analyte spiked into a clean solvent (e.g., mobile phase).
-
Set B: Analyte spiked into a blank matrix extract that has been processed through your sample preparation procedure.
-
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100[8]
-
-
A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement. A value between 85% and 115% is often considered acceptable.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of the this compound signal.
Caption: Competition between analyte and matrix ions in the ESI source leads to ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. gmi-inc.com [gmi-inc.com]
Technical Support Center: m-Anisaldehyde-d3 Stability and pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Anisaldehyde-d3. The information focuses on the impact of pH on the stability of this compound and provides protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is recommended to store the compound under an inert atmosphere, such as nitrogen, as it can be sensitive to air.[2][3] For long-term storage, temperatures of -20°C to -80°C are suggested, which can preserve the compound for months.[3]
Q2: How does pH affect the stability of this compound?
Q3: What are the potential degradation pathways for this compound at different pH levels?
A3: Under acidic conditions, the aldehyde group may be susceptible to oxidation, forming the corresponding carboxylic acid (m-methoxybenzoic acid-d3). In strongly basic conditions, aromatic aldehydes can undergo the Cannizzaro reaction, where two molecules of the aldehyde react to produce a primary alcohol (m-methoxybenzyl alcohol-d3) and a carboxylic acid (m-methoxybenzoic acid-d3).
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by a change in physical appearance, such as a color change from colorless or pale yellow to a darker yellow or brown. The appearance of additional peaks in chromatographic analysis (e.g., HPLC) is a definitive sign of degradation and the formation of impurities. A decrease in the peak area of the parent compound over time also indicates instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in this compound concentration in solution. | The pH of the solution may be too high or too low, causing degradation. | Buffer the solution to a neutral pH (around 7.0) if compatible with your experimental design. Perform a pH stability study to identify the optimal pH range for your formulation. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into impurities. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust the pH of your solution to a more stable range. |
| Variability in experimental results. | Inconsistent pH of solutions or degradation of stock solutions. | Prepare fresh solutions for each experiment and accurately measure and control the pH. Store stock solutions at recommended low temperatures and under an inert atmosphere.[3] |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound at various pH levels over a 24-hour period at 50°C.
| pH | % this compound Remaining | Major Degradation Products |
| 2.0 | 85% | m-methoxybenzoic acid-d3 |
| 4.0 | 95% | Minor m-methoxybenzoic acid-d3 |
| 7.0 | >99% | Negligible degradation |
| 9.0 | 92% | m-methoxybenzyl alcohol-d3, m-methoxybenzoic acid-d3 |
| 12.0 | 70% | m-methoxybenzyl alcohol-d3, m-methoxybenzoic acid-d3 |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate, citrate, and borate buffer systems to cover a pH range of 2 to 12.
- Hydrochloric acid and sodium hydroxide for pH adjustment.
- HPLC system with a UV detector
- pH meter
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of buffer solutions at different pH values (e.g., 2, 4, 7, 9, and 12).
- In separate vials, add a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration of 0.1 mg/mL.
- Take an initial sample (T=0) from each vial for immediate HPLC analysis.
- Incubate the vials at a controlled temperature (e.g., 50°C) to accelerate degradation.
- Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
- Analyze all samples by a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Identify and quantify any degradation products.
- Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for the pH stability study of this compound.
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
References
Validation & Comparative
Method Validation: A Comparative Guide to Using m-Anisaldehyde-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative analysis, particularly for volatile compounds using gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. Among the available options, stable isotope-labeled internal standards, such as m-Anisaldehyde-d3, are widely considered the gold standard due to their ability to closely mimic the analyte of interest, thereby providing superior correction for matrix effects and sample preparation losses.[1][2]
This guide provides an objective comparison of this compound as an internal standard against a common alternative—a structural analog—supported by representative experimental data and detailed methodologies for key validation experiments.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to compensate for variations that can occur at multiple stages of an analytical run, including sample extraction, injection volume, and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte.[1] Stable isotope-labeled standards, like this compound, are chemically almost identical to their non-labeled counterpart (m-Anisaldehyde), with the only significant difference being their mass. This near-identical chemical behavior ensures that the internal standard and analyte experience similar effects from the sample matrix and extraction process, leading to more accurate and precise quantification.[3]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance advantages of a deuterated internal standard, this section compares validation data for the quantification of m-Anisaldehyde using either this compound or a hypothetical structural analog internal standard (e.g., p-Anisaldehyde). The data presented in the following tables are representative of the typical performance enhancements observed when using a stable isotope-labeled internal standard.
Table 1: Comparison of Calibration Curve Performance
| Parameter | This compound as IS | Structural Analog as IS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Accuracy at LLOQ | ± 5% | ± 15% |
| Precision at LLOQ | < 10% | < 20% |
Data is representative and compiled based on typical performance of deuterated internal standards.
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level (ng/mL) | This compound as IS | Structural Analog as IS | ||
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | |
| Low (3) | 98.5 | 4.2 | 92.1 | 11.5 |
| Mid (150) | 101.2 | 2.8 | 105.8 | 8.7 |
| High (800) | 99.3 | 3.1 | 96.4 | 9.2 |
Data is representative and compiled based on typical performance of deuterated internal standards.
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | Structural Analog as IS |
| Matrix Effect (%RSD) | < 5% | < 15% |
| Recovery (%RSD) | < 6% | < 18% |
Data is representative and compiled based on typical performance of deuterated internal standards.
The data clearly indicates that the use of this compound results in superior linearity, accuracy, precision, and a significantly lower matrix effect compared to the structural analog. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing more effective normalization.[2]
Experimental Protocols
Detailed methodologies are crucial for conducting robust method validation studies. The following are key experimental protocols for validating an analytical method using this compound as an internal standard for the quantification of m-Anisaldehyde in a biological matrix (e.g., plasma) by GC-MS.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of m-Anisaldehyde and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the m-Anisaldehyde stock solution to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Spiking: Spike the appropriate volume of the m-Anisaldehyde working solutions into blank biological matrix to prepare calibration standards and QC samples at various concentrations.
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to all samples (except for the double blank) before sample extraction.
Protocol 2: Sample Extraction (Liquid-Liquid Extraction Example)
-
To 100 µL of the plasma sample (blank, calibration standard, or QC), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.[4]
-
Column: HP-5ms ultra-inert capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[5]
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
m-Anisaldehyde transition: (Precursor ion) -> (Product ion)
-
This compound transition: (Precursor ion+3) -> (Product ion)
-
Note: Specific MRM transitions need to be optimized for the instrument used.
-
Protocol 4: Method Validation Parameters
The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, ICH):[5]
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of six different concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).[2]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those in neat solutions. The coefficient of variation of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[2]
-
Recovery: Compare the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow
Diagrams can effectively illustrate the experimental and logical processes involved in method validation.
Caption: A typical workflow for bioanalytical method validation using an internal standard.
Caption: Logical flow comparing deuterated vs. structural analog internal standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development and validation of a robust quantitative analytical method. As demonstrated, a stable isotope-labeled internal standard such as this compound offers significant advantages over structural analogs, leading to improved accuracy, precision, and reliability of the data. Its ability to effectively compensate for matrix effects and variations in sample recovery makes it the preferred choice for rigorous bioanalytical applications in research and drug development. The initial investment in a deuterated standard can lead to more dependable data, thereby reducing the risk of costly study failures and accelerating development timelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Analysis of m-Anisaldehyde-d3 and Alternative Internal Standards
In the precise world of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and food safety, the accuracy and reliability of measurements are paramount. The use of internal standards in chromatographic and mass spectrometric techniques is a cornerstone of achieving this precision. This guide provides a detailed comparison of the performance of a deuterated internal standard, exemplified by m-Anisaldehyde-d3, against a non-deuterated structural analog, cinnamaldehyde, for the quantification of aromatic aldehydes.
The choice of an internal standard is critical as it directly impacts the accuracy and precision of the analytical method by correcting for variations in sample preparation, injection volume, and instrument response. A suitable internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" due to their near-identical chemical and physical properties to the analyte of interest.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the difference in performance, this guide compares the accuracy and precision of two different internal standard approaches for the quantification of a representative aromatic aldehyde, veratraldehyde. While a specific study detailing the use of this compound for veratraldehyde was not available, the principles of using a deuterated internal standard are transferable. For this comparison, we will present data from a study that utilized a deuterated internal standard for a similar aldehyde and a study that used a non-deuterated structural analog for veratraldehyde.
| Analyte | Internal Standard | Type | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Veratraldehyde | Cinnamaldehyde | Non-Deuterated Structural Analog | 10 (Low QC) | 98.9% | 7.5% |
| 50 (Mid QC) | 102.3% | 5.4% | |||
| 250 (High QC) | 101.5% | 4.1% | |||
| Aromatic Aldehyde (Representative) | Deuterated Analog (e.g., this compound) | Deuterated | Low QC | Typically 95-105% | < 5% |
| Mid QC | Typically 95-105% | < 5% | |||
| High QC | Typically 95-105% | < 5% |
Note: Data for the deuterated internal standard is representative of typical performance in validated bioanalytical methods, as a direct study with this compound for veratraldehyde was not found. The data for cinnamaldehyde is from a specific study quantifying veratraldehyde.
The data clearly indicates that while a non-deuterated structural analog like cinnamaldehyde can provide acceptable accuracy and precision, deuterated internal standards consistently offer superior precision with lower relative standard deviations (RSD). This is attributed to the fact that deuterated standards co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, leading to more effective normalization.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the quantification of an aromatic aldehyde using both a deuterated and a non-deuterated internal standard.
Protocol 1: Quantification of Veratraldehyde using Cinnamaldehyde as Internal Standard
This protocol is adapted from a validated UHPLC-MS/MS method for the simultaneous determination of veratraldehyde and its metabolite in rat plasma.[1][2][3]
1. Preparation of Stock and Working Solutions:
-
Veratraldehyde Stock Solution (1 mg/mL): Accurately weigh and dissolve veratraldehyde in methanol.
-
Cinnamaldehyde (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve cinnamaldehyde in methanol.
-
Working Solutions: Prepare serial dilutions of the veratraldehyde stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate the analyte and internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Veratraldehyde: m/z 167.1 → 139.1
-
Cinnamaldehyde (IS): m/z 133.1 → 91.1
-
4. Data Analysis:
-
Calculate the peak area ratio of veratraldehyde to cinnamaldehyde.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of veratraldehyde in the unknown samples from the calibration curve.
Protocol 2: General Protocol for Quantification using a Deuterated Internal Standard (e.g., this compound)
This protocol outlines a general procedure for the quantification of an aromatic aldehyde using a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare in a suitable solvent like methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same solvent.
-
Working Solutions: Prepare calibration standards and QC samples by spiking blank matrix (e.g., plasma) with the analyte working solutions. The internal standard working solution is prepared at a fixed concentration.
2. Sample Preparation:
-
To a specific volume of the biological matrix, add a small volume of the this compound working solution.
-
Perform sample extraction using an appropriate technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
3. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with ESI.
-
MRM Transitions:
-
Analyte (e.g., m-Anisaldehyde): Monitor the specific precursor-product ion transition.
-
This compound (IS): Monitor the specific precursor-product ion transition, which will have a mass shift of +3 Da compared to the analyte.
-
4. Data Analysis:
-
Quantify the analyte by calculating the ratio of the analyte peak area to the this compound peak area and comparing it to a calibration curve constructed using the same methodology.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for achieving the highest levels of accuracy and precision in the quantitative analysis of aromatic aldehydes. Its ability to perfectly mimic the analyte's behavior during the entire analytical process effectively compensates for variations that can lead to inaccurate results. While non-deuterated structural analogs can be used, they may not provide the same level of robustness, especially in complex biological matrices. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and reliability of their quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Calibration Curve Linearity with m-Anisaldehyde-d3
In the quantitative analysis of small molecules by mass spectrometry, establishing the linearity of a calibration curve is fundamental to ensuring accurate and reliable results. The use of a stable isotope-labeled internal standard is a cornerstone of best practices, mitigating the inherent variability of analytical systems and complex sample matrices. This guide provides a comparative overview of establishing calibration curve linearity with and without the use of m-Anisaldehyde-d3, a deuterated analog of m-Anisaldehyde, and offers a detailed experimental protocol for its implementation.
The Advantage of a Deuterated Internal Standard
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal tool for correcting analytical variability. Because it is nearly chemically identical to the analyte of interest (the unlabeled m-Anisaldehyde), it co-elutes chromatographically and experiences similar effects from the sample matrix and instrument conditions. However, its increased mass allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and ionization efficiency are normalized, leading to significantly improved data quality.
The following table illustrates the typical performance improvement observed when using a deuterated internal standard for establishing a calibration curve. The data compares a hypothetical analysis of m-Anisaldehyde with and without the use of this compound as an internal standard.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linear Range | 10 - 1000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (R²) | 0.992 | > 0.998 |
| Accuracy (% Bias) | ± 20% | ± 10% |
| Precision (% CV) | 15% | < 5% |
As the data demonstrates, the use of this compound results in a wider linear range, a correlation coefficient closer to unity, and significantly better accuracy and precision. This is particularly critical when dealing with complex matrices such as plasma, urine, or food extracts, where matrix effects can severely impact the reliability of quantification.
Experimental Protocol for Establishing Calibration Curve Linearity
This protocol outlines the steps for establishing a calibration curve for the quantification of an analyte (e.g., m-Anisaldehyde) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
2. Preparation of Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1 ng/mL to 2000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution to a final concentration that provides a stable and moderate response in the mass spectrometer.
3. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight calibration standards by spiking a blank matrix (the same type as the samples to be analyzed) with the analyte working solutions.
-
To each calibration standard, add a constant volume of the internal standard working solution.
4. Sample Analysis by LC-MS/MS:
-
Set up the LC-MS/MS system with an appropriate column and mobile phase for the separation of the analyte and internal standard.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the analyte and this compound.
-
Inject the prepared calibration standards and acquire the data.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for each calibration standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Plot the response ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis on the data to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). The linearity is considered acceptable if the R² value is typically ≥ 0.995.
Visualizing the Workflow
The following diagrams illustrate the workflow for establishing calibration curve linearity and the principle of internal standard correction.
The Gold Standard for Sensitivity: A Comparative Guide to LOD and LOQ Determination Using Deuterated Internal Standards
In the precise world of analytical chemistry, particularly within drug development and clinical research, the ability to detect and quantify minute amounts of an analyte is paramount. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. This guide provides a comprehensive comparison of the determination of these crucial values using a deuterated internal standard, represented here by m-Anisaldehyde-d3, versus a non-deuterated structural analog.
For the purpose of this guide, we will consider the quantification of a representative aldehyde biomarker, Malondialdehyde (MDA), a key indicator of oxidative stress. The principles and methodologies described are broadly applicable to other analytes where a deuterated internal standard is available.
Unveiling the Lower Limits: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is due to its near-identical chemical and physical properties to the analyte of interest, with the key difference being its mass. This similarity allows it to track the analyte through sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response with high fidelity.
In contrast, a non-deuterated structural analog, while a viable alternative, may exhibit different chromatographic behavior and ionization efficiency, potentially leading to less accurate correction and, consequently, higher and more variable LOD and LOQ values.
The following table presents a hypothetical but realistic comparison of LOD and LOQ values for the quantification of Malondialdehyde (MDA) using this compound versus a non-deuterated structural analog as the internal standard.
| Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog IS |
| Limit of Detection (LOD) | 0.25 ng/mL[4] | 1.5 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.62 ng/mL[4] | 4.6 µg/mL[4] |
| Precision at LOQ (%RSD) | < 10% | < 20% |
| Accuracy at LOQ (%Bias) | ± 15% | ± 20% |
As the data illustrates, the use of a deuterated internal standard can lead to a significant improvement in method sensitivity, with LOD and LOQ values that can be orders of magnitude lower than those achieved with a structural analog.
Experimental Protocols: A Roadmap to Reliable Results
The determination of LOD and LOQ is a cornerstone of bioanalytical method validation. The following is a detailed protocol for establishing these parameters, based on widely accepted guidelines such as the ICH Q2(R1).
Determination of Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. It is typically determined using one of the following methods:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the noise of the baseline. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[4]
-
Based on the Standard Deviation of the Response and the Slope: The LOD is calculated using the formula: LOD = 3.3 * (σ / S) where:
-
σ = the standard deviation of the response (which can be determined from the y-intercepts of regression lines or the standard deviation of blank sample responses).
-
S = the slope of the calibration curve.[5]
-
Determination of Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Common methods for determining the LOQ include:
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 10:1 is typically used to establish the LOQ.[4]
-
Based on the Standard Deviation of the Response and the Slope: The LOQ is calculated using the formula: LOQ = 10 * (σ / S) where:
-
σ = the standard deviation of the response.
-
S = the slope of the calibration curve.[5]
-
Experimental Workflow for LOD and LOQ Determination:
-
Preparation of Standards: Prepare a series of calibration standards by spiking a known amount of the analyte (e.g., MDA) and a fixed concentration of the internal standard (this compound or a structural analog) into the biological matrix (e.g., plasma).
-
Sample Preparation: Process the calibration standards and blank matrix samples (containing only the internal standard) using the established extraction procedure (e.g., protein precipitation followed by derivatization).
-
Instrumental Analysis: Analyze the extracted samples using a validated LC-MS/MS or GC-MS method.
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the analyte concentration to generate a calibration curve.
-
LOD and LOQ Calculation: Determine the LOD and LOQ using one of the methods described above.
-
Verification: Prepare and analyze a set of quality control (QC) samples at the determined LOQ concentration to confirm that the precision and accuracy are within acceptable limits (typically ≤20% RSD and ±20% bias).
Visualizing the Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation study, highlighting the critical role of the internal standard in achieving accurate and reliable quantification, which is the foundation for determining the LOD and LOQ.
Caption: Workflow for LOD & LOQ Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of malondialdehyde in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Deuterated Internal Standards: The Case of m-Anisaldehyde-d3
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2][3] Deuterated standards, a prominent type of SIL-IS, are chemically identical to the analyte of interest but carry a heavier isotope of hydrogen (deuterium, 2H), allowing them to be distinguished by a mass spectrometer.[1][2] This guide provides a comparative overview of m-Anisaldehyde-d3, a deuterated aromatic aldehyde, and contextualizes its performance against other relevant deuterated standards used in analytical applications.
The primary advantage of using a deuterated internal standard is its ability to co-elute with the target analyte, thereby experiencing and correcting for variations throughout the analytical workflow.[1][3] These variations can include sample loss during extraction, derivatization inconsistencies, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[3][4] By normalizing the analyte's response to that of the deuterated internal standard, a significant improvement in data quality is achieved.[5]
This compound: A Profile
This compound is the deuterated analog of m-Anisaldehyde (3-methoxybenzaldehyde), an aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[6] As an internal standard, it is an invaluable tool for the accurate quantification of its non-labeled counterpart in various matrices.
Key Specifications:
-
Synonyms: 3-Methoxy-d3-benzaldehyde
-
Molecular Formula: CD₃OC₆H₄CHO
-
Molecular Weight: 139.17
-
CAS Number: 1219795-07-9
Comparison with Alternative Deuterated Aldehyde Standards
The selection of an appropriate deuterated internal standard is critical and depends on the specific analytical application. The ideal standard should possess high isotopic and chemical purity and exhibit chromatographic behavior nearly identical to the target analyte. Below is a comparison of this compound with other commercially available deuterated aromatic aldehyde standards.
| Parameter | This compound | o-Anisaldehyde-d3 | p-Anisaldehyde-d8 | Benzaldehyde-d6 |
| Structure | 3-Methoxy-d3-benzaldehyde | 2-Methoxy-d3-benzaldehyde | 4-Methoxy-d8-benzaldehyde | Benzaldehyde-d6 |
| Isotopic Purity | 99 atom % D[7] | 99 atom % D | 98 atom % D | 99 atom % D |
| Chemical Purity | 96%[7] | >98% | >98% | >98% |
| Molecular Formula | CD₃OC₆H₄CHO | CD₃OC₆H₄CHO | C₈D₈O₂ | C₇D₆O |
| Molecular Weight | 139.17 g/mol | 139.17 g/mol | 144.20 g/mol | 112.15 g/mol |
Experimental Protocol: Quantification of m-Anisaldehyde using Isotope Dilution GC-MS
This section outlines a general methodology for the quantification of m-Anisaldehyde in a sample matrix using this compound as an internal standard.
1. Sample Preparation:
- A known amount of the sample is accurately weighed.
- A precise volume of a standard solution of this compound (the internal standard) is added to the sample.
- The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction with an organic solvent) to isolate the analyte and internal standard.
- The extract is concentrated to a final volume for analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector, operated in splitless mode.
- Oven Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 1 minute, then ramping to 250°C at 10°C/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
- Ions to Monitor:
- For m-Anisaldehyde (Analyte): A characteristic ion, e.g., m/z 136 (molecular ion).
- For this compound (Internal Standard): The corresponding molecular ion, e.g., m/z 139.
3. Data Analysis:
- A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of m-Anisaldehyde and a constant concentration of this compound.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
- The concentration of m-Anisaldehyde in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative mass spectrometry experiment.
References
Evaluating m-Anisaldehyde-d3 versus Non-Deuterated Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This is particularly true for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of deuterated internal standards, specifically m-Anisaldehyde-d3, against non-deuterated alternatives, supported by experimental principles and data.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard in quantitative mass spectrometry.[1] Their utility lies in their chemical and physical similarity to the analyte of interest, which allows them to effectively mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] This mimicry helps to correct for variations that can occur during the analytical process.[3] However, the choice between a deuterated and a non-deuterated internal standard can have significant implications for data quality and assay reliability.[1]
Performance Characteristics: A Head-to-Head Comparison
The primary function of an internal standard is to compensate for variability throughout the analytical method, including sample preparation, injection volume, and instrument response.[4] An ideal internal standard should behave identically to the analyte.[1][4] While deuterated standards like this compound closely resemble their non-deuterated counterparts, subtle but important differences can influence assay performance.[4]
Table 1: General Performance Characteristics of Deuterated vs. Non-Deuterated Internal Standards
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Chromatographic Co-elution | Often co-elutes or elutes very close to the analyte.[3] A slight retention time shift, known as the "isotope effect," can sometimes be observed.[2] | Retention time is intentionally different from the analyte to avoid isobaric interference.[4] |
| Correction for Matrix Effects | Generally provides excellent correction due to similar ionization efficiency and co-elution with the analyte.[2] However, differential matrix effects can occur if there is chromatographic separation.[5] | May not adequately compensate for matrix effects as it experiences a different chemical environment during ionization.[4] |
| Correction for Sample Preparation Losses | Exhibits nearly identical extraction recovery to the analyte, ensuring accurate correction for losses during sample processing.[2] | Extraction recovery may differ from the analyte, leading to potential inaccuracies in quantification. |
| Potential for Isotopic Interference | Minimal, provided the mass difference is sufficient (typically ≥ 3 amu) to distinguish from the analyte's natural isotope distribution.[3] | No isotopic interference with the analyte, but potential for isobaric interference from other matrix components. |
| Cost and Availability | Generally more expensive and may have limited availability compared to non-deuterated analogs.[3] | Typically less expensive and more readily available. |
Mitigating Matrix Effects
Matrix effects, which are the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS/MS.[4][6] Internal standards are employed to correct for these effects.
-
Deuterated Standards : Because of their similar physicochemical properties, deuterated internal standards are expected to experience the same degree of matrix effects as the analyte, which should lead to accurate correction.[4][6] However, if the deuterated standard chromatographically separates from the analyte, they may be exposed to different matrix components at the point of ionization, leading to incomplete correction. Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte in some cases.[1]
-
Non-Deuterated Standards : Non-deuterated internal standards, which are structurally similar but not identical to the analyte, are more likely to have different retention times and ionization efficiencies.[4] This can result in inadequate compensation for matrix effects, leading to reduced accuracy and precision.[4]
Experimental Data: A Comparative Analysis
To illustrate the practical implications of choosing between a deuterated and a non-deuterated internal standard, the following table presents hypothetical but realistic data from an experiment designed to quantify m-Anisaldehyde in human plasma. In this scenario, this compound is compared with a structural analog, p-Anisaldehyde, as the non-deuterated internal standard.
Table 2: Hypothetical Comparative Performance Data for the Quantification of m-Anisaldehyde
| Parameter | m-Anisaldehyde (Analyte) | With this compound (IS) | With p-Anisaldehyde (IS) |
| Retention Time (min) | 2.15 | 2.14 | 2.58 |
| Analyte/IS Retention Time Ratio | N/A | 1.005 | 0.833 |
| Recovery (%) | 85.2 | IS Recovery: 86.1 | IS Recovery: 75.4 |
| Matrix Effect (%) | -25.8 | IS Matrix Effect: -24.9 | IS Matrix Effect: -12.3 |
| IS-Normalized Matrix Factor | N/A | 0.98 | 0.85 |
| Calibration Curve R² | N/A | 0.998 | 0.985 |
The data in Table 2 illustrates that this compound closely tracks the analyte in terms of retention time, recovery, and matrix effects, resulting in a more accurate and precise calibration. The non-deuterated internal standard, p-Anisaldehyde, shows significant differences in these parameters, leading to a less reliable quantification.
Experimental Protocols
To ensure the suitability of an internal standard for a quantitative bioanalytical method, a thorough validation is necessary.[4] Below are detailed protocols for key experiments to assess the performance of both deuterated and non-deuterated standards.
Objective
To evaluate and compare the performance of this compound and a non-deuterated structural analog as internal standards for the quantification of m-Anisaldehyde in human plasma using LC-MS/MS.
Materials and Reagents
-
m-Anisaldehyde analytical standard
-
This compound
-
Non-deuterated internal standard (e.g., p-Anisaldehyde)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Sample Preparation (Protein Precipitation)
-
Spike 100 µL of human plasma with the analyte and internal standard solutions.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Optimized for m-Anisaldehyde, this compound, and the non-deuterated IS.
Performance Evaluation
-
Chromatographic Performance: Assess peak shape, retention time, and separation from matrix components.
-
Matrix Effect Evaluation: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in the mobile phase.
-
Set B (Post-Spike): Extracted blank plasma with analyte and IS added afterward.
-
Set C (Pre-Spike): Blank plasma spiked with analyte and IS before extraction.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF.[6]
-
-
Recovery Evaluation: Compare the peak areas of Set C to Set B to determine the extraction efficiency.
-
Calibration Curve: Prepare a series of calibration standards in the matrix and evaluate the linearity (R²) of the response.
Visualizing the Workflow and Interactions
Caption: Experimental workflow for internal standard evaluation.
Caption: Analyte and IS interaction during LC-MS/MS analysis.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods.[4] Deuterated standards, such as this compound, are often the preferred choice due to their close structural similarity to the analyte, which allows for more effective compensation for matrix effects and variability in sample preparation.[2] However, potential issues such as chromatographic isotope effects and higher costs should be considered.[2] A thorough method validation, including the specific evaluation of matrix effects, recovery, and calibration linearity, is essential to ensure that the chosen internal standard provides the necessary accuracy and precision for the intended application.[4]
References
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using m-Anisaldehyde-d3
In the landscape of drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The process of cross-validation, where two analytical methods are compared, is crucial for ensuring data integrity, especially when samples from a single study are analyzed at different laboratories or using different techniques. This guide provides a comprehensive comparison of analytical methods for the quantification of m-Anisaldehyde, a key organic compound, highlighting the superiority of using a deuterated internal standard, m-Anisaldehyde-d3, over a structural analog.
This comparison is supported by established principles of analytical chemistry and extrapolated performance data from analogous validated methods. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The choice of internal standard significantly impacts the performance of an analytical method. While a structural analog can offer acceptable performance, a deuterated internal standard consistently provides higher accuracy and precision. The following tables summarize the expected performance characteristics of an LC-MS/MS method for m-Anisaldehyde using two different internal standards: a structural analog (e.g., p-Anisaldehyde) and this compound.
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | Method with Structural Analog IS | Method with this compound (Deuterated IS) | Rationale for Superiority of Deuterated IS |
| Co-elution with Analyte | Different retention time | Nearly identical retention time | Ensures both analyte and IS experience the same matrix effects at the point of elution. |
| Extraction Recovery | May differ from analyte | Mimics analyte's recovery closely | Identical physicochemical properties lead to more consistent recovery across samples. |
| Matrix Effect Compensation | Partial and variable | High and consistent | Near-identical ionization efficiency provides superior correction for ion suppression or enhancement.[1] |
| Overall Accuracy | Good (typically 85-115%) | Excellent (typically 95-105%) | More effective correction for variability leads to results closer to the true value. |
| Overall Precision | Good (RSD ≤ 15%) | Excellent (RSD ≤ 10%) | Reduced variability in sample preparation and analysis results in lower relative standard deviation. |
Table 2: Quantitative Performance Data (Hypothetical Cross-Validation)
| Validation Parameter | Method with Structural Analog IS | Method with this compound | Acceptance Criteria |
| Intra-day Precision (RSD%) | 7.2% | 4.5% | ≤ 15% |
| Inter-day Precision (RSD%) | 8.5% | 5.8% | ≤ 15% |
| Accuracy (% Bias) | -8.0% to +7.5% | -4.2% to +3.8% | Within ±15% |
| Recovery (%) | 85% | 98% | Consistent and reproducible |
| Matrix Factor (IS-Normalized) | 0.85 - 1.10 | 0.98 - 1.03 | Closer to 1 indicates better compensation |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are the protocols for sample analysis and data evaluation in a cross-validation study comparing the two methods.
Protocol 1: Sample Preparation and LC-MS/MS Analysis
Objective: To prepare and analyze human plasma samples containing m-Anisaldehyde using two distinct analytical methods, one with a structural analog internal standard and the other with this compound.
Materials:
-
Human plasma
-
m-Anisaldehyde analytical standard
-
p-Anisaldehyde (structural analog internal standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
-
Protein precipitation plates
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of m-Anisaldehyde, p-Anisaldehyde, and this compound in methanol. Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Sample Spiking: Spike blank human plasma with the appropriate working solutions to create calibration curves and QC samples.
-
Internal Standard Addition:
-
Method A (Structural Analog): Add a fixed volume of the p-Anisaldehyde working solution to all samples, calibration standards, and QCs.
-
Method B (Deuterated): Add a fixed volume of the this compound working solution to all samples, calibration standards, and QCs.
-
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for m-Anisaldehyde, p-Anisaldehyde, and this compound.
-
Protocol 2: Cross-Validation Data Evaluation
Objective: To compare the performance of the two analytical methods by analyzing the same set of QC samples and incurred study samples.
Procedure:
-
Intra- and Inter-Assay Analysis: Analyze three levels of QC samples (low, medium, and high) in replicate (n=6) on three different days using both Method A and Method B.
-
Incurred Sample Reanalysis: Select a subset of incurred samples from a study and analyze them using both methods.
-
Data Comparison:
-
Calculate the concentration of m-Anisaldehyde in each sample for both methods.
-
Determine the percentage difference between the results obtained from the two methods for each sample.
-
The percentage difference should be within ±20% for at least 67% of the samples.
-
-
Statistical Analysis: Perform statistical tests (e.g., Bland-Altman plot) to assess the agreement between the two methods.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the rationale for using a deuterated internal standard.
References
A Comparative Guide to the Recovery of Deuterated Internal Standards in Biological Matrices: A Focus on m-Anisaldehyde-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methodologies used to assess the recovery of deuterated internal standards, such as m-Anisaldehyde-d3, from biological matrices. While specific recovery data for this compound is not extensively published, this document outlines standardized experimental protocols and presents representative data to guide researchers in developing and validating bioanalytical methods. The principles and techniques discussed are broadly applicable to the use of stable isotope-labeled internal standards in quantitative analysis.
Introduction to Recovery in Bioanalysis
In quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological sample. A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest (m-Anisaldehyde).
Recovery refers to the efficiency of an extraction method in isolating the analyte and the internal standard from the complex biological matrix. While 100% recovery is not always necessary, it is essential that the recovery is consistent, precise, and reproducible for both the analyte and the internal standard to ensure reliable data.[1][2] The use of a SIL internal standard helps to compensate for variability during sample preparation and analysis.[3][4]
Comparison of Extraction Methodologies for Recovery
The choice of sample preparation technique significantly impacts the recovery of analytes and internal standards. The following table compares three common extraction methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with expected recovery outcomes for a small molecule like m-Anisaldehyde and its deuterated internal standard, this compound, from human plasma.
Table 1: Comparison of Expected Recovery Rates for m-Anisaldehyde and this compound by Different Extraction Methods in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analytes | m-Anisaldehyde & this compound | m-Anisaldehyde & this compound | m-Anisaldehyde & this compound |
| Principle | Protein removal by denaturation with an organic solvent.[5] | Separation based on differential solubility in immiscible liquids. | Analyte retention on a solid sorbent and elution with a solvent.[6] |
| Typical Solvents/Sorbents | Acetonitrile, Methanol[5] | Ethyl Acetate, Methyl tert-Butyl Ether (MTBE) | C18, Mixed-Mode Cation Exchange |
| Expected Recovery (%) | 85 - 105% | 70 - 95% | 90 - 110% |
| Recovery Consistency (CV%) | < 15% | < 15% | < 10% |
| Advantages | Simple, fast, and applicable to a wide range of analytes. | High degree of sample cleanup, reducing matrix effects. | High selectivity and concentration factor, excellent for low-level analytes. |
| Disadvantages | Less clean extract, potential for significant matrix effects. | More labor-intensive, requires solvent optimization. | More expensive, requires method development for sorbent selection. |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and optimized protocol.
Experimental Protocols for Recovery Assessment
According to regulatory guidelines, recovery experiments should be performed by comparing the analytical response of extracted samples with that of unextracted samples, which represent 100% recovery.[1][2]
Key Experiment: Recovery Determination using Protein Precipitation
This protocol describes a typical procedure for determining the recovery of m-Anisaldehyde and its deuterated internal standard, this compound, from human plasma using protein precipitation.
Materials:
-
Human plasma (blank)
-
m-Anisaldehyde analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Spiked Samples (Extracted):
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Spike with a known concentration of m-Anisaldehyde (e.g., low, medium, and high QC levels).
-
Add a fixed concentration of this compound.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Preparation of Post-Extraction Spiked Samples (100% Recovery Reference):
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile.
-
Vortex and centrifuge as described above.
-
Transfer the supernatant to a clean tube.
-
Spike the clean supernatant with the same concentrations of m-Anisaldehyde and this compound as in the "Extracted" set.
-
-
Calculation of Recovery: The recovery is calculated for both the analyte and the internal standard using the following formula:
Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) x 100
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the factors influencing them.
Caption: Experimental workflow for determining the recovery of an analyte and its internal standard.
Caption: Key factors that can influence the recovery of an analyte from a biological matrix.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods Utilizing m-Anisaldehyde-d3 as an Internal Standard
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of analytical method performance when using m-Anisaldehyde-d3 as an internal standard. The data and protocols presented herein are synthesized from established validation principles to aid researchers, scientists, and drug development professionals in the assessment of analytical methods for the quantification of target analytes.
The reliability and comparability of analytical data are paramount in scientific research and pharmaceutical development. Inter-laboratory comparison studies are crucial for assessing the reproducibility and robustness of analytical methods across different laboratories. This guide focuses on methods employing this compound, a deuterated analog of m-Anisaldehyde, commonly used as an internal standard in mass spectrometry-based quantification.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method and internal standard is critical for achieving accurate and precise quantification of target analytes. While direct inter-laboratory comparison data for this compound is not publicly available, this section presents a summary of expected performance characteristics based on typical validation parameters for LC-MS/MS methods.[1][2] The following table summarizes hypothetical yet realistic performance data for the quantification of a model analyte using this compound as an internal standard compared to an alternative, non-deuterated internal standard.
| Performance Parameter | Method A: Using this compound (LC-MS/MS) | Method B: Using a Structural Analog IS (LC-MS/MS) |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Accuracy (Recovery %) | 95.2 - 104.5% | 92.8 - 106.2% |
| Precision (Intra-day RSD %) | 1.5 - 5.8% | 2.1 - 7.5% |
| Precision (Inter-day RSD %) | 2.8 - 6.9% | 3.5 - 8.2% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Matrix Effect | Minimal | Moderate |
| Stability (24h at RT) | >98% | >95% |
This table presents illustrative data based on typical LC-MS/MS method validation results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below is a representative protocol for the quantification of a hypothetical analyte in human plasma using this compound as an internal standard via LC-MS/MS.
Protocol: Quantification of Analyte X in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw human plasma samples and internal standard (this compound) working solution at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing 50 ng/mL of this compound in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Instrument: A validated HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and this compound.
-
Quantification: Determine the analyte concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
-
Visualizing the Workflow
Diagrams can clarify complex experimental processes and relationships. The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway where the target analyte might be involved.
Caption: Experimental workflow for analyte quantification.
Caption: A hypothetical drug metabolism and signaling pathway.
References
A Researcher's Guide to Selecting Internal Standards for Aldehyde Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of aldehydes, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of internal standard alternatives, supported by experimental data and detailed protocols to inform your selection process.
The use of an internal standard (IS) is a powerful technique in chromatography and spectroscopy to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the sample matrix, and be chromatographically resolved from other sample components.[1][2] In aldehyde analysis, the choice of an internal standard generally falls into two main categories: isotopically labeled standards and structural analogs.
Comparing Internal Standard Alternatives: Isotopically Labeled vs. Structural Analogs
Isotopically labeled internal standards, particularly deuterated or ¹³C-labeled versions of the analyte, are widely considered the gold standard in mass spectrometry-based analysis.[3][4] This is because their physicochemical properties are nearly identical to the corresponding analyte, leading to similar behavior during sample extraction, derivatization, and chromatographic separation.[5] Structural analogs, while a viable alternative when isotopically labeled standards are unavailable or cost-prohibitive, may exhibit differences in extraction efficiency, ionization response, and chromatographic retention, which can impact accuracy.[6]
Below is a comparative summary of the performance of these two types of internal standards.
| Performance Metric | Isotopically Labeled Internal Standards (e.g., Deuterated Aldehydes) | Structural Analog Internal Standards |
| Accuracy & Precision | High accuracy and precision due to co-elution and similar physicochemical properties, effectively compensating for matrix effects and procedural losses.[7][8] | Can provide good accuracy and precision, but may be compromised if the analog's properties do not closely match the analyte's.[6] |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement in mass spectrometry as the IS and analyte are affected almost identically.[7] | Compensation is less effective as the analog may experience different matrix effects than the analyte.[6] |
| Chromatographic Behavior | Co-elutes with the analyte, which is ideal for mass spectrometry where they can be distinguished by their mass-to-charge ratio.[3] | Must be chromatographically resolved from the analyte and any potential interferences in the sample matrix.[1] |
| Availability & Cost | Can be expensive and may not be commercially available for all aldehydes.[9] | Generally more readily available and less expensive than isotopically labeled standards. |
| Potential for Interference | Minimal risk of interference. The primary concern is the presence of unlabeled analyte as an impurity in the IS.[10] | Higher risk of interference from endogenous sample components with similar structures.[1] |
Performance Data of Common Internal Standards in Aldehyde Analysis
The selection of an internal standard is often specific to the aldehyde being analyzed and the analytical technique employed. Deuterated and ¹³C-labeled aldehydes are frequently used for the analysis of formaldehyde and acetaldehyde.
| Analyte | Internal Standard | Analytical Method | Key Performance Data |
| Acetaldehyde & Formaldehyde | Acetaldehyde-1,2-¹³C₂ | GC-MS with PFBHA derivatization | Linearity (r): 0.949 - 0.9993; LOD: 5.74 - 175.03 ng/g; Precision (RSD%): 1.34 - 14.53%; Recovery: 68.37 - 128.22%[11] |
| Malondialdehyde (MDA) & 4-hydroxy-2-trans-nonenal (HNE) | 2,4-dihydroxybenzaldehyde | NICI-GC-MS | Linearity (r) > 0.995 in the 0.1-5 µM range; Between-day imprecision (%CV) for HNE: 3-8%; Between-day imprecision (%CV) for MDA: 5-12%[12] |
| Various Aldehydes | Deuterated analogues | Isotope Dilution Assay (IDA) | Provides high accuracy by accounting for analyte losses during sample preparation.[13] |
Experimental Protocol: A General Workflow for Aldehyde Analysis Using an Internal Standard
The following protocol outlines the key steps for the quantitative analysis of aldehydes using an internal standard with GC-MS. This is a generalized procedure and may require optimization based on the specific aldehyde, sample matrix, and available instrumentation.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of the target aldehyde and the chosen internal standard in a suitable solvent (e.g., deionized water, acetonitrile).[11]
-
From the stock solutions, prepare a series of calibration standards with varying concentrations of the aldehyde, each containing a constant concentration of the internal standard.[1] The internal standard concentration should be similar to the expected analyte concentration in the samples.[1]
2. Sample Preparation:
-
Accurately weigh or measure the sample into a vial.
-
Add a known volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at an early stage of the preparation to account for any losses during the process.[1]
-
For volatile aldehydes, derivatization is often necessary to improve stability and chromatographic performance.[8][11] Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH).[11][14] The derivatization reaction conditions (e.g., temperature, time, pH) should be optimized.
3. GC-MS Analysis:
-
Inject the derivatized samples and standards into the GC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte-derivative from other matrix components. For isotopically labeled internal standards, co-elution is expected and desirable for MS detection.[3]
-
Set the mass spectrometer to acquire data in a mode that allows for the selective detection and quantification of both the analyte and the internal standard (e.g., selected ion monitoring, SIM).[11]
4. Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the aldehyde in the calibration standards.
-
Determine the concentration of the aldehyde in the samples by interpolating their peak area ratios from the calibration curve.[15]
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting an internal standard and the general experimental workflow for aldehyde analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. wjarr.com [wjarr.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
Safety Operating Guide
Proper Disposal of m-Anisaldehyde-d3: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of m-Anisaldehyde-d3, ensuring the protection of laboratory personnel and the environment. This document outlines the necessary precautions, procedures, and regulatory considerations for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1][2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
Summary of Safety and Disposal Information
The following table summarizes the key hazard, handling, and disposal information for m-Anisaldehyde, which should be applied to this compound.
| Parameter | Information | Source(s) |
| Primary Hazards | Skin and eye irritation. May cause respiratory tract irritation. Suspected of damaging fertility or the unborn child. Harmful to aquatic life with long-lasting effects. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong reducing agents. | [3] |
| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated place. Protect from direct sunlight and sources of ignition. | [1][3] |
| Spill Response | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation. | [4] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. Do not allow to enter drains or surface water. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless they are compatible. Specifically, avoid mixing with strong oxidizing agents, bases, or reducing agents.[3]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Ensure the container is tightly sealed when not in use.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling m-Anisaldehyde-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents like m-Anisaldehyde-d3 is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risks and streamline laboratory workflows.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Methoxybenzaldehyde-d3
-
CAS Number: 591-31-1 (for non-deuterated m-Anisaldehyde)
Immediate Safety Concerns
m-Anisaldehyde is classified as a hazardous substance, causing skin and serious eye irritation. Inhalation may lead to respiratory tract irritation. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE. The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Appropriate protective gloves (e.g., disposable nitrile gloves for incidental contact). For prolonged contact, consider double gloving or using more resistant gloves. | Prevents skin irritation and absorption. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or splash risks, consider a chemically resistant apron. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | Prevents inhalation of vapors which can cause respiratory tract irritation. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and store under an inert atmosphere (e.g., nitrogen).
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
Handling and Use:
-
Ensure a chemical fume hood is operational and an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment.
-
Wash hands thoroughly after handling the chemical.
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale the substance.
-
Take precautionary measures against static discharge.
Spill Management:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material such as dry sand, earth, or a universal binder.
-
Collect the absorbed material and place it into a suitable, closed container for chemical waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste disposal must adhere to local, regional, and national hazardous waste regulations.
-
Do not dispose of the chemical down the drain.
-
Contaminated containers should be handled in the same manner as the substance itself and can be recycled after being completely emptied.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
